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1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Documentation Hub

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  • Product: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
  • CAS: 1094661-15-0

Core Science & Biosynthesis

Foundational

An In-Depth Physicochemical Profiling of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine: A Technical Guide for Drug Development

Executive Summary 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is a highly versatile pharmacophore and chemical building block utilized in the design of targeted therapeutics. Its unique structural topology—compri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is a highly versatile pharmacophore and chemical building block utilized in the design of targeted therapeutics. Its unique structural topology—comprising a lipophilic tert-butyl-substituted thiazole ring linked via a methylene bridge to a hydrophilic, basic piperazine moiety—creates a distinct physicochemical profile. This technical guide provides a rigorous analysis of its acid-base equilibria, lipophilicity, and solubility, offering validated experimental protocols for empirical characterization.

Structural Profiling & In Silico Physicochemical Predictions

Understanding the baseline properties of the molecule is critical before initiating empirical testing. The methylene bridge effectively insulates the piperazine ring from the electron-withdrawing effects of the thiazole, preserving the aliphatic amine's basicity. Meanwhile, the bulky tert-butyl group dictates the molecule's steric volume and lipid-partitioning behavior.

Table 1: Predicted Physicochemical Properties of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

PropertyValue / DescriptionCausality / Structural Driver
Molecular Formula C12H21N3SN/A
Molecular Weight 239.38 g/mol Favorable for oral bioavailability (Lipinski Rule of 5 compliant).
Topological Polar Surface Area ~56.4 ŲDriven by piperazine nitrogens and thiazole heteroatoms; optimal for membrane permeability.
LogP (Octanol/Water) ~2.5 - 2.8Dominated by the highly lipophilic tert-butyl group and thiazole core.
pKa1 (Secondary Amine) ~9.2Distal nitrogen of piperazine; highly basic due to lack of steric/electronic hindrance.
pKa2 (Tertiary Amine) ~4.5Proximal nitrogen of piperazine; basicity reduced by localized steric crowding and inductive effects.
Rotatable Bonds 3Confers moderate conformational flexibility, aiding target binding.

Acid-Base Equilibria & Ionization (pKa)

The ionization state of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine governs its solubility and permeability. At physiological pH (7.4), the molecule exists predominantly as a monoprotonated cation. The secondary amine of the piperazine ring (pKa ~9.2) remains protonated, ensuring aqueous solubility, while the tertiary amine (pKa ~4.5) and the weakly basic thiazole nitrogen (pKa < 3.0) remain unprotonated, facilitating passive membrane diffusion.

Speciation N1 Diprotonated Species (Piperazine NH2+, NH+) pH < 4.5 N2 Monoprotonated Species (Piperazine NH2+) pH 4.5 - 9.2 N1->N2 -H+ (pKa1 ~4.5) N2->N1 +H+ N3 Free Base (Unprotonated) pH > 9.2 N2->N3 -H+ (pKa2 ~9.2) N3->N2 +H+

Figure 1: Acid-base speciation and protonation states across the pH gradient.

Lipophilicity & Permeability (LogD)

While the intrinsic LogP of the free base is driven by the tert-butyl-thiazole system, the effective lipophilicity at physiological pH (LogD_7.4) is significantly lower due to the protonation of the piperazine ring. This amphiphilic nature makes the compound an excellent candidate for oral absorption, balancing aqueous solubility in the gastrointestinal tract with sufficient lipophilicity to cross the intestinal epithelium.

Experimental Protocols

To transition from in silico predictions to empirical data, rigorous, self-validating analytical protocols must be employed.

Protocol 1: Potentiometric pKa Determination

Because the protonation of the aliphatic piperazine ring does not induce a significant chromophoric shift, UV-metric titration is inadequate. Potentiometric titration is the gold standard for this structural class [1].

Causality & Self-Validation: To prevent activity coefficient drift, the ionic strength must be locked at 0.15 M. A blank titration (solvent only) must be performed first to map the background ionization of water and dissolved CO2, ensuring the system is self-validating [3].

  • Preparation : Prepare a 1.0 mM solution of the compound in 0.15 M KCl (aqueous).

  • Acidification : Lower the pH to 2.0 using standardized 0.1 M HCl to ensure complete diprotonation of the piperazine ring.

  • Titration : Titrate with standardized 0.1 M NaOH under an inert Argon atmosphere (to prevent CO2 absorption) using an automated titrator.

  • Data Acquisition : Record the pH after each 0.01 mL addition, waiting for a stable mV reading (drift < 0.1 mV/s).

  • Analysis : Calculate the first derivative of the titration curve to identify inflection points corresponding to pKa1 and pKa2.

Protocol 2: Shake-Flask LogD(7.4) Determination

The shake-flask method remains the most reliable technique for determining partition coefficients [2].

Causality & Self-Validation: The primary failure mode of this assay is the formation of octanol micro-droplets in the aqueous phase, which artificially inflates the apparent aqueous concentration and depresses the calculated LogD. Rigorous centrifugation is mandatory. The system validates itself via mass balance calculation; recovery outside 95-105% indicates adsorptive losses or degradation, invalidating the run.

  • Buffer Preparation : Prepare a 50 mM phosphate buffer adjusted strictly to pH 7.4.

  • Phase Saturation : Mutually saturate the n-octanol and buffer phases by stirring them together for 24 hours prior to the experiment.

  • Partitioning : Dissolve the compound in the octanol phase (100 µM). Combine with the buffer phase in a glass vial (avoid plastics to prevent non-specific binding).

  • Agitation : Mechanically shake the vials at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the vials at 10,000 x g for 15 minutes to resolve any octanol micro-droplets from the aqueous phase.

  • Quantification : Analyze both phases using LC-MS/MS. Calculate LogD as Log10([Octanol]/[Buffer]).

Workflow Step1 1. Sample Preparation Dissolve in Octanol/Buffer (pH 7.4) Step2 2. Agitation Mechanical Shaking (24h, 25°C) Step1->Step2 Step3 3. Phase Separation Centrifugation to resolve micro-droplets Step2->Step3 Step4 4. Quantification LC-MS/MS analysis of both phases Step3->Step4 Step5 5. LogD Calculation Log(Concentration Octanol / Concentration Buffer) Step4->Step5

Figure 2: Step-by-step workflow for Shake-Flask LogD(7.4) determination.

Thermodynamic Solubility Profiling

The free base of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine exhibits poor aqueous solubility due to the high crystal lattice energy and lipophilicity of the tert-butyl-thiazole core. For formulation purposes, synthesizing the hydrochloride salt is highly recommended. The protonation of the secondary amine disrupts the crystal lattice and maximizes ion-dipole interactions with water, exponentially increasing thermodynamic solubility.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link][1]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link][2]

  • Schönbeck, C., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.[Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

A Senior Application Scientist's Synthesis of Predictive Analysis and Experimental Validation for Drug Discovery Professionals Foreword: Navigating the Uncharted Territory of Novel Chemical Entities Predicted Receptor Bi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Predictive Analysis and Experimental Validation for Drug Discovery Professionals

Foreword: Navigating the Uncharted Territory of Novel Chemical Entities

Predicted Receptor Binding Profile: An Evidence-Based Postulation

The chemical architecture of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, featuring a piperazine core, strongly suggests a propensity for interaction with aminergic G protein-coupled receptors (GPCRs). The piperazine moiety is a well-established pharmacophore found in numerous centrally active drugs. Extensive research on arylpiperazine derivatives has demonstrated significant affinity for dopamine, serotonin, and adrenergic receptors.[1][2][3] The thiazole component, another privileged scaffold in medicinal chemistry, further modulates this interaction and can contribute to receptor selectivity and potency.[4][5][6]

Based on the analysis of structurally related compounds, it is postulated that 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is likely to exhibit affinity for the following receptors:

  • Dopamine Receptors (D2-like family): The arylpiperazine motif is a classic feature of many D2 and D3 receptor ligands.[7][8][9] The interaction is often characterized by a key hydrogen bond between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3.[10]

  • Serotonin Receptors (5-HT1A and others): Many 4-substituted arylpiperazines are high-affinity ligands for 5-HT1A receptors.[11][12] Depending on the nature of the substituents, interactions with other serotonin receptor subtypes, such as 5-HT3, are also possible.[13]

  • Adrenergic Receptors (α1 and α2): A significant number of arylpiperazine derivatives show high affinity for α1- and α2-adrenergic receptors.[2][14][15] The nature of the aromatic and piperazine substituents plays a crucial role in determining the selectivity and affinity for these receptor subtypes.[15][16]

The following table summarizes the predicted primary and potential secondary targets for the compound of interest, providing a roadmap for experimental validation.

Receptor Family Predicted Primary Targets Potential Secondary Targets Rationale based on Structural Analogs
Dopaminergic D2, D3D4The N-phenylpiperazine scaffold is a well-established pharmacophore for D2-like receptors.[7][8][9][10]
Serotonergic 5-HT1A5-HT3, 5-HT7N4-substitution on arylpiperazines often confers high affinity for 5-HT1A receptors.[11][12] Other subtypes are also possible targets.[13][17]
Adrenergic α1α2, β1Arylpiperazine derivatives frequently exhibit high affinity for α1-adrenergic receptors.[2][3][14][15] Affinity for other adrenergic subtypes can also be observed.[18]

Experimental Validation: A Framework for Determining the Binding Affinity Profile

To empirically determine the receptor binding affinity and selectivity of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, a systematic approach employing radioligand binding assays is the gold standard.[19] These assays are robust, sensitive, and allow for the quantitative determination of key binding parameters such as the inhibition constant (Ki).[20][21][22]

General Workflow for Receptor Binding Affinity Profiling

The overall process involves a tiered screening approach, starting with a broad panel of receptors and narrowing down to more focused studies on the identified primary targets.

Caption: General workflow for determining the receptor binding profile.

Detailed Protocol: Competitive Radioligand Binding Assay

The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, which is a cornerstone for determining the Ki of an unlabeled test compound.[23][24][25] This protocol is adaptable for the predicted target receptors.

Objective: To determine the in vitro binding affinity (Ki) of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine for a specific receptor (e.g., Dopamine D2).

Materials:

  • Receptor Source: Commercially available membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A, α1A) or tissue homogenates known to be rich in the target receptor (e.g., rat striatum for D2 receptors).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors, [³H]-Prazosin for α1 receptors).

  • Test Compound: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Determinant: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2, Serotonin for 5-HT1A, Phentolamine for α1).

  • Assay Buffer: Receptor-specific buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).[24]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance to reduce non-specific binding (e.g., 0.3% polyethyleneimine).

  • Scintillation Cocktail.

  • 96-well plates, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • If starting from tissue, homogenize in ice-cold lysis buffer.[25]

    • Perform differential centrifugation to isolate the membrane fraction.[23][25]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[25]

    • Store aliquots at -80°C until use.[25]

  • Assay Setup (in a 96-well plate, final volume of 250 µL):

    • Total Binding: Add membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.[24]

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant.[24]

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (typically 8-10 concentrations covering several orders of magnitude).[23]

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.[24][25]

  • Filtration:

    • Rapidly terminate the assay by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[23][25]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23][25]

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.[25]

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[23]

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[23]

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[21][22][26]

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

D2_Signaling D2-like Receptor D2-like Receptor Gαi/o Gαi/o D2-like Receptor->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation

Caption: Canonical Gαi/o-mediated signaling pathway of D2-like receptors.

Activation of D2-like receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). [24]This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins.

Serotonin 5-HT1A Receptor Signaling

Similar to D2-like receptors, the 5-HT1A receptor is also coupled to Gαi/o proteins. [27]

5HT1A_Signaling 5-HT1A Receptor 5-HT1A Receptor Gαi/o Gαi/o 5-HT1A Receptor->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition GIRK Channels GIRK Channels Gαi/o->GIRK Channels Activation (via Gβγ) cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP

Caption: Gαi/o-mediated signaling of the 5-HT1A receptor.

Activation of 5-HT1A receptors results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the dissociated Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing. [1]

Adrenergic α1 Receptor Signaling

In contrast to the D2-like and 5-HT1A receptors, α1-adrenergic receptors are coupled to Gαq/11 proteins.

a1_Signaling α1 Receptor α1 Receptor Gαq/11 Gαq/11 α1 Receptor->Gαq/11 Activation PLC PLC Gαq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activation

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Foundational

Predictive Pharmacokinetics of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Derivatives: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics requires a rigorous understanding of how structural motifs dictate Absorption, Distribution, Metabolism, and Excretion (ADME). The 1-[(2-tert-butyl-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics requires a rigorous understanding of how structural motifs dictate Absorption, Distribution, Metabolism, and Excretion (ADME). The 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine scaffold is a highly versatile pharmacophore. It combines the solubilizing, basic properties of a piperazine ring with the steric bulk and extreme lipophilicity of a 2-tert-butyl-1,3-thiazole moiety.

This whitepaper provides an in-depth, predictive pharmacokinetic profile of this scaffold. By deconstructing the physicochemical contributions of its constituent functional groups and mapping them to known metabolic pathways—drawing critical parallels from FDA-approved drugs containing identical motifs—we provide a comprehensive guide to predicting, validating, and optimizing the ADME profile of these derivatives.

Structural Deconstruction and Physicochemical Baseline

To predict the in vivo behavior of this scaffold, we must first analyze the causality between its structural components and its physicochemical properties.

  • The 2-Tert-butyl-1,3-thiazole Moiety: The tert-butyl group imparts significant steric hindrance and high lipophilicity (LogP). This exact motif is the primary driver of target binding and tissue distribution in the FDA-approved BRAF inhibitor [1]. The high lipophilicity ensures excellent transcellular membrane permeability but also drives high plasma protein binding (PPB).

  • The Piperazine Ring: Piperazine is a classic basic amine (pKa ~8.5–9.0). In the acidic environment of the stomach (pH 1.5–3.5), the nitrogen atoms are protonated, ensuring high aqueous solubility for drug dissolution. As the molecule transitions to the neutral pH of the intestine, the equilibrium shifts toward the un-ionized free base, facilitating passive diffusion across the enterocyte membrane.

Quantitative Data: Predicted Physicochemical Properties

Using in silico profiling tools such as [2][3], we can establish a baseline physicochemical profile for standard derivatives of this scaffold (assuming a low-molecular-weight R-group on the terminal piperazine nitrogen).

PropertyPredicted Value RangeRationale / Structural Driver
Molecular Weight (MW) 300 - 450 DaDependent on piperazine N-substitution; comfortably within Lipinski's Rule of 5.
LogP (Octanol/Water) 3.5 - 4.8Driven by the highly lipophilic tert-butyl and thiazole moieties.
pKa (Strongest Basic) 8.2 - 9.1Dictated by the piperazine secondary/tertiary amine nitrogen.
Topological Polar Surface Area 40 - 70 ŲExcellent for membrane permeability; highly favorable for Blood-Brain Barrier (BBB) penetration.

Predicted Pharmacokinetic Profile (ADME)

Based on the physicochemical baseline, we can extrapolate the systemic pharmacokinetic behavior of these derivatives.

Absorption

The scaffold is predicted to have high oral bioavailability (60-85%) . The basic piperazine ensures dissolution in gastric fluids, while the lipophilic thiazole core drives rapid passive transcellular absorption in the duodenum. However, because basic piperazines are frequent substrates for P-glycoprotein (P-gp)[4], intestinal efflux may slightly attenuate total absorption, necessitating careful selection of the terminal R-group to minimize P-gp liability.

Distribution

Due to the high LogP (>3.5), the volume of distribution ( Vd​ ) is predicted to be large (>1.5 L/kg), indicating extensive tissue partitioning. Furthermore, the 2-tert-butyl-1,3-thiazole motif strongly binds to human serum albumin. Drawing a direct parallel to dabrafenib, which exhibits 99.7% plasma protein binding[1][5], derivatives of this scaffold are predicted to be >95% protein-bound . The low TPSA (<70 Ų) suggests that these compounds will readily cross the Blood-Brain Barrier (BBB)[6], making them suitable for CNS targets (e.g., MAO inhibitors[7][8]) but requiring optimization if peripheral restriction is desired.

Metabolism

The metabolic clearance of this scaffold will be primarily hepatic, driven by the Cytochrome P450 (CYP) system.

  • CYP3A4 will target the piperazine ring, leading to oxidative N-dealkylation.

  • CYP2C8 and CYP3A4 will target the 2-tert-butyl-1,3-thiazole core. The tert-butyl group is susceptible to aliphatic hydroxylation, while the thiazole ring can undergo S-oxidation[1][5].

Excretion

The high lipophilicity dictates that the parent compound will not be renally cleared. Instead, the molecule must undergo Phase I oxidation followed by Phase II glucuronidation. The resulting polar metabolites will be excreted via biliary and renal pathways [5][9].

G Parent 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl] piperazine derivative CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2C8 CYP2C8 Oxidation Parent->CYP2C8 Met1 N-Dealkylation (Piperazine Ring) CYP3A4->Met1 Met2 Hydroxylation (Tert-butyl/Thiazole) CYP3A4->Met2 CYP2C8->Met2 Excretion Biliary/Renal Excretion Met1->Excretion Met2->Excretion

Predicted CYP450-mediated metabolic clearance pathways for the target scaffold.

In Silico to In Vitro Validation Workflows

To transition from predicted pharmacokinetics to empirical validation, a self-validating experimental cascade is required. The following protocols detail the necessary steps to validate the absorption and metabolic clearance of these derivatives.

Workflow Step1 In Silico Profiling (SwissADME / pkCSM) Step2 Physicochemical Triage (LogP, pKa, TPSA) Step1->Step2 Step3 Caco-2 Permeability Assay (Absorption Prediction) Step2->Step3 Step4 HLM Stability Assay (Metabolic Clearance) Step2->Step4 Step5 LC-MS/MS Quantification & PK Parameter Calculation Step3->Step5 Step4->Step5

Sequential in silico to in vitro ADME validation workflow.

Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption & Efflux)

This assay evaluates intestinal permeability and identifies P-gp efflux liability.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to differentiate into enterocyte-like cells, forming mature tight junctions and expressing functional apical efflux transporters (e.g., P-gp).

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker).

    • Causality: This creates a self-validating system. If Lucifer Yellow permeability is high, the monolayer is compromised, and the data must be discarded.

  • Dosing: Add the test compound (10 µM) to the Apical (A) chamber to measure A-to-B permeability (absorptive direction). In a parallel insert, add the compound to the Basolateral (B) chamber to measure B-to-A permeability (secretory direction).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quenching & Analysis: Quench samples immediately with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2 indicates the derivative is a P-gp substrate, which is a common liability for basic piperazines[4].

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic metabolic clearance ( CLint​ ) mediated by CYP450 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific buffer concentration and pH mimic the physiological intracellular environment of hepatocytes, optimizing CYP enzyme folding and function.

  • Microsome Thawing: Rapidly thaw pooled Human Liver Microsomes (HLMs) in a 37°C water bath and immediately place on ice.

  • Reaction Mixture: Combine HLMs (final protein concentration: 0.5 mg/mL) and the test derivative (final concentration: 1 µM) in the buffer.

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where [S]≪Km​ ), allowing for accurate half-life calculation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Self-Validating Step): Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Run a parallel control using Verapamil (a known fast-clearance CYP3A4 substrate).

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor. If the Verapamil control does not degrade, the NADPH system has failed, invalidating the assay.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile.

    • Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction at precise timepoints, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Summary: Predicted Pharmacokinetic Parameters

By synthesizing the structural analysis, in silico predictions, and known behavior of analogous FDA-approved pharmacophores, we project the following systemic PK parameters for optimized 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine derivatives.

ADME ParameterPredicted ProfileMechanistic Basis
Oral Bioavailability (F%) Moderate to High (60-85%)High permeability ensures absorption, but bioavailability may be attenuated by first-pass CYP3A4/CYP2C8 metabolism.
Plasma Protein Binding (PPB) > 95%The highly lipophilic tert-butyl-thiazole motif strongly binds to human serum albumin.
Volume of Distribution (Vd) > 1.5 L/kgHigh lipophilicity drives extensive tissue partitioning out of the plasma compartment.
Primary Metabolic Clearance Hepatic (CYP3A4, CYP2C8)Thiazole/tert-butyl oxidation (CYP2C8/3A4) and piperazine N-dealkylation (CYP3A4).
Efflux Transporter Liability Moderate (P-gp substrate)Basic piperazine nitrogens frequently interact with intestinal and BBB P-glycoprotein.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Center for Drug Evaluation and Research. (2013). TAFINLAR (dabrafenib) Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). URL:[Link]

  • European Medicines Agency. (2013). Tafinlar (dabrafenib) Summary of Product Characteristics. EMA. URL:[Link]

  • Adole, V. A., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances, 15, 47203–47219. URL:[Link]

  • Mittapalli, R. K., et al. (2014). Factors Influencing the CNS Distribution of a Novel MEK-1/2 Inhibitor: Implications for Combination Therapy for Melanoma Brain Metastases. Journal of Pharmacology and Experimental Therapeutics, 351(1), 112-120. URL:[Link]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

Executive Summary & Structural Significance In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both pharmacodynamics (target binding) and pharmacokinetics (solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both pharmacodynamics (target binding) and pharmacokinetics (solubility, half-life). 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 1094661-15-0) represents a highly privileged scaffold[1].

This molecule merges two highly valuable motifs:

  • The 2-tert-butyl-1,3-thiazole core: A recognized pharmacophore that provides steric shielding and lipophilicity, famously utilized in FDA-approved kinase inhibitors such as the BRAF inhibitor dabrafenib[2].

  • The Piperazine ring: A classic solubilizing group and basic center that improves aqueous solubility and serves as a versatile linker for coupling reactions[3].

Understanding the exact mass and physicochemical properties of this compound is paramount for researchers relying on High-Resolution Mass Spectrometry (HRMS) to validate synthetic pathways and track metabolic degradation.

Quantitative Mass Profiling

In analytical chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is a fundamental necessity.

  • Average Molecular Weight (239.38 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes[1]. This value dictates stoichiometric calculations during bulk synthesis.

  • Exact Monoisotopic Mass (239.1456 Da): Calculated using the mass of the most abundant, primary isotope of each element (e.g., ^12C = 12.00000, ^1H = 1.007825)[4]. This is the critical value used for HRMS identification to differentiate the target compound from isobaric impurities.

Table 1: Physicochemical and Mass Spectrometry Data
PropertyValueClinical/Analytical Relevance
Chemical Formula C12H21N3SDefines atomic composition[1].
CAS Registry Number 1094661-15-0Unique identifier for procurement and safety[1].
Molecular Weight 239.38 g/mol Used for molarity and yield calculations[1].
Exact Monoisotopic Mass 239.1456 DaTarget mass for neutral molecule in HRMS[4].
[M+H]+ Exact Mass 240.1529 DaTarget mass for positive-ion electrospray (ESI+)[5].
Calculated LogP ~1.8 - 2.2Indicates moderate lipophilicity, ideal for CNS/oral drugs.

Analytical Characterization: HRMS Workflow

Because the piperazine moiety contains a highly basic secondary amine (pKa ~9.8), it readily accepts a proton in acidic mobile phases. This causality makes Positive-Ion Electrospray Ionization (ESI+) the definitive and most sensitive technique for its mass spectrometric analysis[5].

Protocol 1: Self-Validating HRMS Exact Mass Determination

To ensure absolute trustworthiness, this protocol incorporates a continuous lock-mass calibration, creating a self-validating system where instrument drift cannot produce false positive identifications.

Step 1: Sample Preparation

  • Dilute the compound to a final concentration of 1 µg/mL in a solvent matrix of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid forces the equilibrium toward the protonated state, ensuring maximum [M+H]+ ion yield.

Step 2: System Suitability & Calibration

  • Infuse a lock-mass reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771 Da) continuously via a secondary reference sprayer.

  • Validation Check: If the lock-mass deviates by >2 ppm during the run, the system must automatically flag the acquisition as invalid, preventing erroneous mass assignments.

Step 3: UHPLC-ESI-QTOF Acquisition

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a rapid 5-minute gradient from 5% to 95% Acetonitrile.

  • Operate the Q-TOF in ESI+ mode, scanning m/z 100–1000.

Step 4: Data Processing

  • Extract the ion chromatogram (EIC) for the theoretical [M+H]+ mass of 240.1529 Da [5].

  • Confirm the isotopic pattern matches the theoretical distribution for C12H21N3S (specifically observing the ^34S M+2 peak at approximately 4.4% relative abundance).

G A 1. Sample Preparation (0.1% FA in MeOH/H2O) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation to [M+H]+) B->C D 4. Q-TOF HRMS (Lock-Mass Calibrated) C->D E 5. Data Processing (Target m/z: 240.1529 ± 5 ppm) D->E

Workflow for exact mass confirmation of the piperazine derivative via HRMS.

Synthetic Utility & Pharmacophore Mapping

In medicinal chemistry, 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is rarely the final drug; rather, it is a sophisticated building block. The secondary amine of the piperazine ring is an excellent nucleophile, making it ideal for SNAr reactions, Buchwald-Hartwig cross-couplings, or amide bond formations to build complex thienopyrimidine or benzamide architectures[3].

Pharmacophore Core 1-[(2-Tert-butyl-1,3-thiazol-4-yl) methyl]piperazine TBu Tert-Butyl Group Steric Shield & Lipophilicity Core->TBu Thiazole 1,3-Thiazole Ring H-Bond Acceptor & Rigidity Core->Thiazole Piperazine Piperazine Ring Basic Center & Solubilizer Core->Piperazine

Pharmacophore mapping of the compound highlighting its modular functional roles.
Protocol 2: Self-Validating Amide Coupling Workflow

When coupling this bulky amine to a carboxylic acid, steric hindrance can reduce yields. The experimental choice of coupling reagents is critical.

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Causality: HATU is chosen over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This superior leaving group accelerates nucleophilic attack, effectively overcoming the steric bulk of the piperazine-thiazole system.

Step 2: Amine Addition

  • Add 1.1 eq of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. Stir at room temperature.

Step 3: Real-Time LC-MS Monitoring (Self-Validation)

  • Sample 5 µL of the reaction mixture at 1 hour, 4 hours, and 12 hours. Quench into 1 mL of Acetonitrile.

  • Validation Check: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) for the starting amine (m/z 240.1529) falls below 5% relative abundance. This directly correlates reagent consumption with successful product formation, eliminating guesswork.

Step 4: Workup

  • Quench with saturated NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography.

References

  • NORMAN Network Suspect List Exchange. Mass accuracy, isotopic ratio, characteristic MS/MS fragments. Retrieved from: [Link]

  • Sarkaria, J. N., et al. (2016). Factors Influencing the Central Nervous System Distribution of a Novel Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitor GSK2126458. National Institutes of Health (PMC). Retrieved from:[Link]

  • US Patent 8153629B2.Pharmaceutical compounds (Thienopyrimidine derivatives). Google Patents.

Sources

Foundational

crystal structure analysis of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

An In-depth Technical Guide to the Crystal Structure Analysis of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine and Its Analogs This guide provides a comprehensive technical framework for the crystal structure analy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine and Its Analogs

This guide provides a comprehensive technical framework for the crystal structure analysis of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. While a specific crystal structure for this exact molecule is not publicly available, this document will serve as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies and analytical logic required to elucidate its structure and that of related derivatives. By leveraging data from analogous compounds containing thiazole and piperazine moieties, we will explore the entire workflow from synthesis and crystallization to X-ray diffraction, data analysis, and structural interpretation.

Introduction: The Significance of the Thiazole-Piperazine Scaffold

The nexus of a thiazole ring and a piperazine moiety in a single molecular entity represents a significant pharmacophore in modern medicinal chemistry. Thiazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The piperazine nucleus is another privileged structure, found in numerous pharmacologically active molecules and known to improve pharmacokinetic properties.[2][3] The target molecule, 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, combines these two important heterocyclic systems, making its three-dimensional structure of great interest for understanding its potential biological activity and for the rational design of new therapeutic agents.

The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction (SC-XRD), provides invaluable insights into molecular geometry, conformation, and intermolecular interactions. This information is critical for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and selectivity.

Proposed Synthesis and Crystallization Strategy

A plausible synthetic route for the title compound can be designed based on established methods for the synthesis of similar thiazole-piperazine derivatives.[2][4] The following proposed synthesis and crystallization protocol is a starting point for obtaining single crystals suitable for X-ray diffraction.

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process, beginning with the formation of the 2-tert-butyl-thiazole core, followed by functionalization at the 4-position to introduce a reactive group for coupling with piperazine.

Proposed Synthetic Pathway A Thioamide + α-haloketone B 2-tert-butyl-4-methyl-1,3-thiazole A->B Hantzsch thiazole synthesis C Halogenation (e.g., NBS) B->C D 4-(bromomethyl)-2-tert-butyl-1,3-thiazole C->D F 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine D->F Nucleophilic substitution E Piperazine E->F

Caption: Proposed synthetic pathway for 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-tert-butyl-4-methyl-1,3-thiazole. This can be achieved via a Hantzsch thiazole synthesis by reacting a suitable thioamide with an α-haloketone.

  • Step 2: Bromination of the methyl group. The 4-methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.

  • Step 3: Coupling with piperazine. The resulting 4-(bromomethyl)-2-tert-butyl-1,3-thiazole is then reacted with an excess of piperazine in a polar aprotic solvent like acetonitrile or DMF, in the presence of a base such as potassium carbonate, to yield the final product.

  • Purification: The crude product should be purified by column chromatography on silica gel to obtain the pure compound.

Crystallization

The key to a successful crystal structure analysis is obtaining high-quality single crystals. This often requires screening a variety of conditions.

Protocol for Crystallization Screening:

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a good solvent (e.g., dichloromethane, acetone, ethanol).

  • Slow Evaporation: Leave the solution in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated solution on a siliconized coverslip and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a drop of the solution in a microbridge within a sealed container containing a reservoir of the precipitant.

  • Temperature Gradient: Slowly cool a saturated solution of the compound to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the next step is to determine their structure using SC-XRD.

SC-XRD Experimental Workflow

Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL) D->E F Structure Validation & Analysis (e.g., PLATON, Mercury) E->F G CIF File Generation F->G

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can often be done using direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using software tools to check for geometric consistency and to identify any potential errors.

Structural Analysis and Interpretation: Insights from Analogous Structures

As the crystal structure for the title compound is not available, we will discuss the expected structural features based on published data for related compounds. A search of the Cambridge Structural Database (CSD) reveals numerous structures containing tert-butyl, thiazole, and piperazine fragments.[5][6][7]

Expected Molecular Geometry

The molecular structure of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is expected to exhibit several key features:

  • Thiazole Ring: The 1,3-thiazole ring is expected to be essentially planar.

  • Piperazine Ring: The piperazine ring will likely adopt a chair conformation, which is the most stable conformation for this six-membered ring.[8][9][10]

  • Tert-butyl Group: The tert-butyl group attached to the thiazole ring will influence the local steric environment.

  • Conformational Flexibility: The single bonds in the methyl-piperazine linker will allow for conformational flexibility. The torsion angles around these bonds will determine the overall shape of the molecule.

Hypothetical Crystallographic Data and Interpretation

The following table presents hypothetical but realistic crystallographic data for the title compound, based on what is typically observed for similar organic molecules.[11]

ParameterExpected Value
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)8-12
c (Å)15-20
β (°)90-105 (for monoclinic)
V (ų)1500-2500
Z4
R₁ [I > 2σ(I)]< 0.05
wR₂(all data)< 0.15
Goodness-of-fit (S)~1.0
Intermolecular Interactions

In the solid state, molecules of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine are expected to pack in a way that maximizes favorable intermolecular interactions. These may include:

  • Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms in the thiazole and piperazine rings can act as hydrogen bond acceptors.

  • C-H···π Interactions: The C-H bonds of the tert-butyl and piperazine groups can interact with the π-system of the thiazole ring.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

The analysis of these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the compound's physical properties, such as its melting point and solubility.

Conclusion

The crystal structure analysis of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, while not yet publicly reported, is a critical step in understanding its chemical and biological properties. This guide has outlined a comprehensive approach to its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By following these methodologies and drawing upon the wealth of information available for analogous structures, researchers can successfully determine the three-dimensional architecture of this and other novel compounds. Such structural insights are indispensable for the advancement of drug discovery and materials science.

References

  • Benchchem. Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives.
  • Zhu J, Han L, Diao Y, et al. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. J Med Chem. 2015;58(2):1123-1142. Available from: [Link]

  • Abdel-Wahab BF, Mohamed HA, El-Sayed WA, Abdel-Gawad H. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules. 2019;24(9):1672. Available from: [Link]

  • Karakus S, Komeili T, Bektas H, et al. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. 2019;24(23):4351. Available from: [Link]

  • Karakus S, Komeili T, Bektas H, et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules. 2021;26(11):3352. Available from: [Link]

  • Zhu J, Han L, Diao Y, et al. Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. 2015. Available from: [Link]

  • ResearchGate. Design, Synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Available from: [Link]

  • MDPI. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. 2023. Available from: [Link]

  • Firth A, Canipa S, Smith D, et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallogr E Crystallogr Commun. 2016;72(Pt 4):545-548. Available from: [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. 2024. Available from: [Link]

  • ACS Publications. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. 2022. Available from: [Link]

  • Sreenivasa S, ManojKumar KE, Kempaiah A, et al. tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. 2013;69(Pt 7):o1061. Available from: [Link]

  • BiŌkeanós. The Cambridge Structural Database. Available from: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Materials Project. Materials Explorer. Available from: [Link]

  • ResearchGate. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. 2021. Available from: [Link]

  • ResearchGate. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine in Modern Drug Discovery

Introduction: Unpacking a Privileged Scaffold In the landscape of medicinal chemistry, the assembly of complex molecules from versatile, well-characterized building blocks is a cornerstone of efficient drug discovery. 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the assembly of complex molecules from versatile, well-characterized building blocks is a cornerstone of efficient drug discovery. 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine emerges as a scaffold of significant strategic value. Its structure synergistically combines three key motifs, each contributing distinct and advantageous properties for the development of novel therapeutic agents.

  • The 2-Substituted Thiazole Ring: The thiazole nucleus is a prominent pharmacophore found in a multitude of approved drugs, including anticancer and antimicrobial agents.[1][2] Its aromatic nature allows it to participate in various non-covalent interactions with biological targets. The 2-position is decorated with a tert-butyl group , a bulky, lipophilic moiety often introduced to enhance metabolic stability by sterically shielding adjacent positions from enzymatic degradation and to provide specific, high-affinity interactions within hydrophobic pockets of target proteins.

  • The Piperazine Core: Piperazine is widely regarded as a "privileged scaffold" in drug discovery.[3][4] Its two nitrogen atoms offer predictable basicity, which can be crucial for modulating aqueous solubility and oral bioavailability. The piperazine ring often serves as a conformationally constrained linker, positioning other pharmacophoric elements in a precise spatial orientation for optimal target engagement.[5]

  • The Reactive Handle: The unsubstituted secondary amine on the piperazine ring is the key reactive site, providing a versatile handle for a wide array of chemical transformations. This allows for the systematic and divergent synthesis of large compound libraries, a critical strategy in modern lead optimization campaigns.

This guide provides an in-depth exploration of this building block, from its own synthesis to its application in core synthetic transformations, equipping researchers with the knowledge to effectively leverage its potential.

Synthesis of the Building Block

The most direct and reliable method for synthesizing 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is through the reductive amination of 2-tert-butyl-1,3-thiazole-4-carbaldehyde with an excess of piperazine or, more commonly, with N-Boc-piperazine followed by deprotection. The aldehyde precursor can be prepared from the corresponding 4-bromo-2-tert-butyl-1,3-thiazole via a lithium-halogen exchange followed by formylation.[6]

cluster_0 Synthesis of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine A 4-Bromo-2-tert-butyl-1,3-thiazole B 2-Tert-butyl-1,3-thiazole-4-carbaldehyde A->B 1. n-BuLi, -78°C 2. DMF D Boc-protected Intermediate B->D Reductive Amination (e.g., NaBH(OAc)₃, DCE) C N-Boc-piperazine C->D E 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine D->E Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Synthetic workflow for the building block.

Core Synthetic Applications & Protocols

The secondary amine of the piperazine moiety is a versatile nucleophile, enabling a wide range of C-N and S-N bond-forming reactions. The following protocols are foundational for elaborating this building block into diverse chemical libraries.

N-Arylation via Buchwald-Hartwig Amination

Rationale: The formation of a C(aryl)-N bond is one of the most critical transformations in medicinal chemistry. The Buchwald-Hartwig amination offers a highly general and functional-group-tolerant method for coupling the piperazine nitrogen to a wide variety of aryl or heteroaryl halides and triflates.[3] This reaction is fundamental for accessing compounds that target enzymes or receptors where an aryl group is a key pharmacophoric element.

Protocol: Synthesis of 1-Aryl-4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

  • Reagent Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like Xantphos (4 mol%).

  • Base and Solvent: Add a suitable base, typically Sodium tert-butoxide (NaOtBu, 1.4 eq). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking) to yield the desired N-aryl piperazine derivative.

Amide Bond Formation

Rationale: The amide bond is a ubiquitous feature in pharmaceuticals due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. Coupling the piperazine with carboxylic acids or their derivatives is a straightforward way to introduce a vast range of functional groups and explore structure-activity relationships (SAR).[1]

Protocol: Synthesis of 1-Acyl-4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

  • Reagent Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.1 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the pure amide.

Sulfonamide Synthesis

Rationale: The sulfonamide functional group is a key component in numerous antibacterial, diuretic, and anticancer drugs. It serves as a stable, non-basic mimic of a carboxylate or phosphate group, capable of forming strong hydrogen bonds.[7] Reacting the piperazine with sulfonyl chlorides provides direct access to this important class of compounds.

Protocol: Synthesis of 1-(Arylsulfonyl)-4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

  • Reagent Setup: Dissolve 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.0 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor for the disappearance of the sulfonyl chloride by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash with 1M HCl (aq) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for the derivatization of the title building block. Yields are representative and will vary based on the specific substrates used.

Reaction TypeReagents & ConditionsTypical YieldPurification Method
N-Arylation Aryl bromide, Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 100 °C60-90%Silica Gel Chromatography
Amide Coupling Carboxylic acid, HATU, DIPEA, DMF, RT75-95%Silica Gel Chromatography
Sulfonamide Formation Sulfonyl chloride, Triethylamine, DCM, 0 °C to RT80-98%Silica Gel Chromatography / Recrystallization
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT65-85%Silica Gel Chromatography

Application Showcase: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The combination of a thiazole ring and a substituted piperazine is a common feature in many kinase inhibitors.[7][8] The following workflow illustrates how 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine can be used to rapidly assemble a scaffold targeting a hypothetical protein kinase.

cluster_1 Workflow: Assembly of a Kinase Inhibitor Scaffold Start 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Intermediate Amide Intermediate Start->Intermediate Amide Coupling (HATU, DIPEA) Target Final Target Molecule Intermediate->Target SNA_r Reaction (K₂CO₃, DMSO) Inhibition Inhibition Target->Inhibition Reagent1 4-Fluoronitrobenzene Reagent1->Target Reagent2 Isonicotinic Acid Reagent2->Intermediate Pathway Kinase Signaling Pathway Inhibition->Pathway

Caption: Multi-step synthesis towards a potential kinase inhibitor.

This hypothetical pathway first involves an amide coupling with isonicotinic acid, followed by a nucleophilic aromatic substitution (SNA_r) with 4-fluoronitrobenzene to install a common "hinge-binding" motif. The final product contains multiple features often associated with kinase inhibition: a heterocyclic core (thiazole), a hinge-binding element (pyridyl amide), and a solubilizing group that can be further modified (piperazine connected to a substituted aryl ring).

Conclusion

1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is a high-value building block for modern synthetic and medicinal chemistry. Its pre-installed thiazole and piperazine cores, combined with a metabolically robust tert-butyl group, offer a streamlined entry into chemical spaces rich with biologically active compounds. The straightforward and high-yielding reactivity of its secondary amine handle allows for rapid diversification, making it an ideal scaffold for lead discovery and optimization programs targeting a wide range of diseases.

References

  • Synthesis of 1,2,3-triazole-piperazin-benzo[b][9][10]thiazine 1,1-dioxides. National Center for Biotechnology Information.

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and E - ijprajournal.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Archives of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.
  • Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • What is the significance and synthesis of 1,3-Thiazole-2-carbaldehyde? Guidechem.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.
  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

Sources

Application

catalytic amination methods using 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

Application Notes & Protocols for Advanced Catalytic Amination A Technical Guide on Ligand-Mediated C-N Cross-Coupling Reactions Prepared by: Gemini, Senior Application Scientist Introduction: The Central Role of Ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Advanced Catalytic Amination

A Technical Guide on Ligand-Mediated C-N Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Ligand Architecture in Catalytic Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials, where nitrogen-containing heterocycles are ubiquitous.[1] Among the most powerful tools for forging these bonds is the palladium-catalyzed Buchwald-Hartwig amination, a reaction celebrated for its broad substrate scope and functional group tolerance.[2] The success of this transformation is critically dependent on the design of the ligand coordinating the palladium center. A well-designed ligand must stabilize the catalytically active Pd(0) species, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst deactivation.[3]

While the specific ligand 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is not prominently documented in the context of catalytic amination, its structure embodies several key principles of modern ligand design:

  • Steric Bulk: The tert-butyl group provides significant steric hindrance, which is known to promote the challenging reductive elimination step, the final C-N bond-forming event.[4]

  • Electron-Rich Heterocycle: The thiazole ring is an electron-rich N-heterocycle that can act as a strong σ-donor to the palladium center, enhancing its catalytic activity. Ligands based on N-heterocyclic carbenes (NHCs), which share this strong electron-donating character, have proven to be exceptionally effective.[2]

  • Hemilability: The piperazine moiety introduces additional nitrogen atoms that could potentially coordinate to the metal center, offering hemilabile properties that can stabilize catalytic intermediates without permanently blocking coordination sites.

This guide leverages these design principles to provide a comprehensive overview and detailed protocols for high-efficiency catalytic amination reactions. We will focus on established, robust catalytic systems that employ ligands with similar sterically demanding and electron-rich features, providing researchers with a reliable framework for synthesizing complex amine-containing molecules, including arylpiperazines—a critical pharmacophore in drug discovery.[1][5]

Section 1: The Catalytic Cycle and the Decisive Role of the Ligand

The Buchwald-Hartwig amination is generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The ligand's structure directly influences the kinetics and efficiency of each step.

  • Oxidative Addition: The cycle begins with the reaction of an aryl halide (Ar-X) with the active Pd(0)Ln catalyst to form a Pd(II) intermediate. Electron-rich ligands accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.

  • Amine Coordination & Deprotonation: The amine (R2NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so reactive as to cause side reactions.

  • Reductive Elimination: This is often the rate-determining step where the new C-N bond is formed, and the desired product (Ar-NR2) is released.[4] Bulky ligands are crucial here, as they create a sterically congested environment around the metal center that favors the reductive elimination pathway and regenerates the Pd(0) catalyst.[4][6]

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reagents Inputs & Outputs pd0 Pd(0)L Active Catalyst pd_add Ar-Pd(II)(L)-X Oxidative Adduct pd0->pd_add Oxidative Addition pd_amido Ar-Pd(II)(L)-NR₂ Amido Complex pd_add->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination Product Ar-NR₂ pd_amido->Product HXBase [Base-H]⁺X⁻ pd_amido->HXBase ArX Ar-X ArX->pd_add Amine R₂NH Amine->pd_add Base Base Base->pd_add

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Protocol for Palladium-Catalyzed Synthesis of N-Arylpiperazines

This protocol details a reliable method for the C-N coupling of an aryl bromide with a protected piperazine using a commercially available, air-stable palladium precatalyst system. Such systems, often featuring bulky biarylphosphine ligands like RuPhos, provide high reaction efficiency and are robust enough to be set up without the need for a glovebox.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl Bromide (e.g., 4-Bromoanisole)≥98%Standard SupplierSubstrate
tert-Butyl Piperazine-1-carboxylate≥98%Standard SupplierAmine coupling partner
RuPhos Pd G3CatalystStandard SupplierAir-stable Pd(II) precatalyst
RuPhos≥98%Standard SupplierAdditional ligand
Sodium tert-butoxide (NaOtBu)≥98%Standard SupplierBase; handle in an inert atmosphere if possible
TolueneAnhydrousStandard SupplierReaction solvent
Diethyl ether / Ethyl acetateReagentStandard SupplierFor workup and chromatography
HexanesReagentStandard SupplierFor chromatography
Saturated aq. NH4ClReagentLab PreparedFor workup
Saturated aq. NaCl (Brine)ReagentLab PreparedFor workup
Anhydrous MgSO4 or Na2SO4ReagentStandard SupplierDrying agent
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
Equipment
  • Oven-dried glassware (reaction vial or flask, condenser)

  • Magnetic stir plate with heating capabilities

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for catalytic amination.

Step-by-Step Protocol

Note: While modern precatalysts are air-stable, performing the reaction under an inert atmosphere (N2 or Ar) is crucial for achieving high yields and reproducibility by preventing the oxidation of catalytic intermediates.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

    • Scientist's Insight: The use of a precatalyst like RuPhos Pd G3 simplifies handling as it is a well-defined, air-stable solid.[7] Adding a small amount of extra ligand can sometimes compensate for any decomposition and ensure the catalyst remains active throughout the reaction. NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines.[8]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous toluene (5 mL). Then, add tert-butyl piperazine-1-carboxylate (205 mg, 1.1 mmol, 1.1 equiv) via syringe.

    • Scientist's Insight: Using a slight excess of the amine coupling partner helps to drive the reaction to completion, especially if the aryl halide is the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL). e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate.

Section 3: Substrate Scope and Performance Data

The described protocol is highly versatile. The table below summarizes expected outcomes for the coupling of various aryl/heteroaryl halides with different amines, demonstrating the broad applicability of modern palladium-phosphine catalyst systems. Five-membered heterocyclic halides, which can be challenging coupling partners due to their potential to inhibit the catalyst, are often successful with bulky biarylphosphine ligands.[7][9]

EntryAryl/Heteroaryl HalideAmineTypical Yield (%)Reference
14-ChloroanisoleMorpholine91[3]
24-Bromo-1H-imidazole3-Propylphenylamine85-87[10]
33-BromothiopheneN-Methylaniline>95[9]
42-BromopyridineCyclopropylamine~90[8]
53-Bromo-1H-pyrazoleMorpholine90[7]
64-BromotoluenePiperazine>90 (mono-arylation)[5]

References

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available at: [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Available at: [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Publications. Available at: [Link]

  • Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes. Haut.edu.cn. Available at: [Link]

  • A Bulky and Electron-Rich N -Heterocyclic Carbene–Palladium Complex (SIPr) Ph 2 Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ResearchGate. Available at: [Link]_

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides. ResearchGate. Available at: [Link]

  • Progress in arylpiperazine synthesis by the catalytic amination reaction. PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Advanced Formulation Strategies for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine: Overcoming Solubility and Bioavailability Bottlenecks

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol Executive Summary & Physicochemical Causality The compound 1-[(2-Tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol

Executive Summary & Physicochemical Causality

The compound 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 1094661-15-0) presents a classic formulation challenge common in modern drug discovery. Structurally, it consists of a highly basic piperazine ring coupled with a lipophilic 2-tert-butyl-1,3-thiazole moiety.

As a Senior Application Scientist, I approach this molecule by first analyzing the causality between its structure and its macroscopic behavior. The basic piperazine nitrogen (pKa ~9.8) acts as a "spring," ensuring rapid dissolution in the acidic environment of the stomach. However, upon transit into the neutral pH of the duodenum, the lipophilic tert-butyl thiazole domain drives rapid precipitation, resulting in a catastrophic loss of bioavailability.

To engineer out this failure mode, we must design formulations that either (A) bypass the dissolution step entirely using lipid vehicles, (B) maintain supersaturation using polymeric matrices, or (C) exploit the basic amine for targeted parenteral delivery via active liposomal loading.

FormulationSelection A 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (Weak Base, Lipophilic) B Oral Delivery? A->B C Parenteral/Targeted Delivery? A->C D LogP > 2 & High Lipid Solubility? B->D Yes E Low Intestinal Solubility (Precipitation Risk) B->E Yes H Remote Loading via pH Gradient C->H Yes F SNEDDS Formulation (Lipid/Surfactant Blend) D->F Yes G Amorphous Solid Dispersion (HPMCAS Spray Drying) E->G High Risk I PEGylated Liposomes (Active Encapsulation) H->I

Decision tree for formulation selection based on physicochemical properties.

Experimental Workflows & Self-Validating Protocols

Workflow 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: To prevent intestinal precipitation, we formulate the API as an Amorphous Solid Dispersion (ASD) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M). HPMCAS-M dissolves at pH ≥ 5.5, perfectly timing the release of the API in the upper intestine. The polymer acts as a "parachute," sterically hindering crystal lattice formation via hydrogen bonding with the thiazole nitrogen and piperazine amine [1].

Step-by-Step Protocol:

  • Solvent Selection: Prepare a 9:1 (v/v) Methanol/Dichloromethane solvent mixture. This specific ratio ensures the co-solvation of both the lipophilic API and the amphiphilic HPMCAS polymer.

  • Solution Preparation: Dissolve the API and HPMCAS-M at a 1:3 (w/w) ratio to achieve a 5% w/v total solids concentration. Stir at 300 rpm until optically clear.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Atomization Gas Flow: 35 L/min

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to drive off residual solvents (<500 ppm).

  • Self-Validation (QC): Perform Modulated Differential Scanning Calorimetry (mDSC). The system is self-validating if the thermogram reveals a single, composition-dependent Glass Transition Temperature ( Tg​ ) without endothermic melting peaks ( Tm​ ) of the crystalline API. This confirms a true molecular dispersion.

Workflow 2: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Causality: The highly lipophilic 2-tert-butyl-1,3-thiazole domain drives the API's solubility in medium-chain triglycerides. By pre-dissolving the API in an isotropic mixture of lipids and surfactants, we bypass the thermodynamic energy of dissolution. Upon mild gastrointestinal agitation, the system spontaneously forms nanodroplets, promoting chylomicron-mediated lymphatic transport and bypassing hepatic first-pass metabolism [2].

Step-by-Step Protocol:

  • Excipient Blending: In a glass vial, combine Capmul MCM (30% w/w, lipid), Kolliphor EL (50% w/w, surfactant), and Transcutol HP (20% w/w, co-surfactant).

  • Homogenization: Stir the blank mixture at 40°C using a magnetic stirrer at 500 rpm until a clear, isotropic single-phase system is formed.

  • API Loading: Add 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine to the blank SNEDDS at a concentration of 50 mg/g. Vortex for 5 minutes and sonicate in a water bath at 37°C for 15 minutes to ensure complete solubilization.

  • Self-Validation (QC): Dilute 100 µL of the loaded SNEDDS into 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C. The formulation is self-validating if it yields a transparent dispersion with a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) <0.2 via Dynamic Light Scattering (DLS), confirming spontaneous emulsification without API precipitation.

Workflow 3: Liposomal Active Remote Loading (Parenteral)

Causality: For intravenous applications, the secondary amine in the piperazine ring is an ideal candidate for remote loading. At physiological pH (7.4), the unprotonated API freely diffuses across the liposomal lipid bilayer. Once inside the aqueous core (pH ~4.0), the amine is protonated. The intra-liposomal sulfate counter-ions drive the formation of an insoluble API-sulfate gel, shifting the equilibrium and driving near-quantitative encapsulation [3].

RemoteLoading A Unprotonated API (Exterior, pH 7.4) B Lipid Bilayer (Permeable to Neutral API) A->B Diffusion C Liposome Interior (Ammonium Sulfate, pH ~4.0) B->C D Protonated API (Trapped inside) C->D Protonation E API-Sulfate Precipitation (Stable Retention) D->E Complexation

Mechanism of active remote loading via transmembrane ammonium sulfate gradient.

Step-by-Step Protocol:

  • Liposome Hydration: Hydrate a lipid film of HSPC, Cholesterol, and DSPE-PEG2000 (55:40:5 molar ratio) in 250 mM Ammonium Sulfate (pH 5.5) at 65°C.

  • Sizing: Extrude the multilamellar vesicles through 100 nm polycarbonate membranes 10 times at 65°C using a high-pressure extruder.

  • Gradient Establishment: Exchange the external buffer to 10% Sucrose / 10 mM HEPES (pH 7.4) using Tangential Flow Filtration (TFF) to establish the transmembrane pH and ion gradient.

  • Active Loading: Incubate the blank liposomes with the API at a drug-to-lipid weight ratio of 1:5 at 60°C for 45 minutes. Quench the reaction immediately in an ice bath.

  • Self-Validation (QC): Pass the formulation through a Sephadex G-50 Size Exclusion Chromatography (SEC) column. The loading process is self-validating when HPLC quantification demonstrates >95% drug retention in the liposomal fractions, with a final drug-to-lipid molar ratio exceeding 0.2.

Quantitative Data Presentation

Table 1: Physicochemical Profiling of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C12H21N3SN/A
Molecular Weight 239.38 g/mol Favorable for membrane diffusion.
pKa (Piperazine) ~9.8 (Basic)Highly soluble in gastric pH; precipitates in intestinal pH.
LogP (Estimated) 2.5 - 3.0High lipophilicity; suitable for lipid-based vehicles.
Aqueous Solubility pH dependent (<0.1 mg/mL at pH 7.4)Requires solubility enhancement (ASD or SNEDDS).

Table 2: Formulation Performance and Quality Control Metrics

Formulation StrategyPrimary ExcipientsKey QC Metric (Self-Validation)Target Acceptance Criteria
ASD (Spray Dried) HPMCAS-MModulated DSC ( Tg​ )Single Tg​ ; Absence of crystalline Tm​
SNEDDS Capmul MCM, Kolliphor ELDLS (Z-average & PDI)Size < 50 nm; PDI < 0.2 in 0.1 N HCl
Liposomes HSPC, Chol, DSPE-PEGSEC followed by HPLCEncapsulation Efficiency (EE%) > 95%

References

  • Friesen, D. T., Shanker, R., Crew, M., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. (2008). Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview. Molecular Pharmaceutics, 5(6), 1003-1019.[Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93-S98.[Link]

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.[Link]

Application

Conjugation Techniques for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Derivatives: Application Notes &amp; Protocols

Introduction & Scaffold Significance The molecule 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 1094661-15-0) is a highly versatile building block in medicinal chemistry. The thiazole-piperazine pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

The molecule 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 1094661-15-0) is a highly versatile building block in medicinal chemistry. The thiazole-piperazine pharmacophore is frequently utilized in the development of kinase inhibitors (such as dabrafenib analogs) and various GPCR ligands[1][2].

The free secondary amine at the N4 position of the piperazine ring serves as the primary synthetic handle for conjugation. Because secondary amines present unique steric and electronic challenges compared to primary amines, selecting the correct conjugation methodology is critical for achieving high yields and purity. This guide provides field-validated protocols for three core conjugation techniques: Amide Coupling , Reductive Amination , and Buchwald-Hartwig Cross-Coupling .

G Start 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Amide Amide Coupling (HATU, DIPEA) Start->Amide + Carboxylic Acid RedAm Reductive Amination (NaBH(OAc)3, DCE) Start->RedAm + Aldehyde/Ketone Buchwald Buchwald-Hartwig (Pd, RuPhos) Start->Buchwald + Aryl Halide Target1 N-Acyl Piperazine Amide->Target1 Target2 N-Alkyl Piperazine RedAm->Target2 Target3 N-Aryl Piperazine Buchwald->Target3

Decision tree for selecting conjugation techniques for the piperazine scaffold.

Strategy 1: Amide Bond Formation via HATU Activation

Causality & Mechanistic Insight

Secondary amines are sterically hindered, meaning traditional carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and lower yields[3]. To overcome this, HATU is the reagent of choice. HATU generates a highly active O-At ester intermediate. The nitrogen atom in the pyridine ring of the HOAt leaving group facilitates a neighboring-group effect, accelerating the aminolysis via a cyclic, hydrogen-bonded transition state[4]. This ensures rapid and complete conversion even with the bulky tert-butyl-thiazole moiety nearby.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to create a 0.1 M solution.

  • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature (25°C) for 15–20 minutes to allow the activated ester to fully form[3].

  • Conjugation: Add 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.1 eq) dropwise to the activated mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS until the intermediate ester is consumed.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Crucial: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to effectively pull residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Strategy 2: Reductive Amination with NaBH(OAc)₃

Causality & Mechanistic Insight

For N-alkylation, reductive amination is vastly superior to direct alkylation with alkyl halides, as it prevents over-alkylation (quaternization) of the basic piperazine nitrogen[5]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₃CN due to its lower toxicity and milder nature. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it unreactive toward most unactivated aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate formed in situ[5][6].

Mechanism Step1 Piperazine + Carbonyl Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Iminium Ion (-H2O) Step2->Step3 Acid Catalysis (AcOH) Step4 Hydride Transfer [NaBH(OAc)3] Step3->Step4 Reduction Step5 N-Alkyl Piperazine Product Step4->Step5 Irreversible

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Step-by-Step Protocol
  • Imine Formation: Combine 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.0 eq) and the target aldehyde or ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[5].

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to catalyze the dehydration of the hemiaminal into the iminium ion. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm[6].

  • Incubation: Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by slowly adding 1N NaOH until the pH reaches ~9 to neutralize the acetic acid and break down stable boron complexes. Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate.

Strategy 3: Buchwald-Hartwig N-Arylation

Causality & Mechanistic Insight

Synthesizing N-aryl derivatives requires transition-metal catalysis due to the unreactivity of unactivated aryl halides toward standard nucleophilic aromatic substitution (S_NAr). The Buchwald-Hartwig cross-coupling utilizes Palladium to forge the C-N bond[7]. A critical challenge with the 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine scaffold is the potential for the thiazole nitrogen to coordinate with the Pd center, leading to catalyst poisoning. To circumvent this, sterically demanding, electron-rich biarylphosphine ligands like RuPhos or XPhos are strictly required[8]. These ligands promote rapid reductive elimination and stabilize the monoligated Pd(0) active species, outcompeting any off-target thiazole coordination.

Step-by-Step Protocol
  • Reagent Assembly: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq)[7].

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with Argon three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M) via syringe.

  • Coupling: Replace the septum with a Teflon screwcap, seal tightly, and heat the reaction mixture at 90°C in an oil bath for 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a tightly packed pad of Celite to remove the precipitated palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and efficiencies for the three conjugation methodologies applied to this specific piperazine derivative:

Conjugation MethodPrimary Reagents & CatalystTemp / TimeTypical Yield RangeKey Advantage for this Scaffold
Amide Coupling HATU, DIPEA, DMF25°C / 2–4 h85–95%Fast kinetics for sterically hindered secondary amines.
Reductive Amination NaBH(OAc)₃, AcOH, DCE25°C / 12–16 h75–90%Completely avoids over-alkylation; highly functional group tolerant.
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, NaOtBu90°C / 8–12 h60–85%Enables direct C-N bond formation with unactivated aryl halides.

References

  • Factors Influencing the Central Nervous System Distribution of a Novel Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitor GSK2126458. NIH.
  • 100mg - PMDA (Dabrafenib structural analogs). PMDA.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • RESEARCH ARTICLE - RSC Medicinal Chemistry. RSC.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.

Sources

Method

Application Note: High-Throughput Screening of Efflux Pump Inhibitors Using the 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Scaffold

Target Audience: Researchers, scientists, and drug development professionals in antimicrobial discovery and pharmacology. Introduction & Scientific Rationale The rise of multidrug-resistant (MDR) Gram-negative bacteria i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in antimicrobial discovery and pharmacology.

Introduction & Scientific Rationale

The rise of multidrug-resistant (MDR) Gram-negative bacteria is one of the most pressing global health crises. A primary driver of this resistance is the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa[1]. To restore the efficacy of existing antibiotics, the discovery of novel Efflux Pump Inhibitors (EPIs) has become a critical focus in drug development.

The compound 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine serves as a highly privileged structural scaffold for EPI discovery[1]. The causality behind its efficacy lies in its dual-pharmacophore nature:

  • The Piperazine Ring: Provides a basic, protonatable nitrogen at physiological pH. This positive charge acts as an anchor, interacting favorably with negatively charged aspartate/glutamate residues within the distal binding pocket of RND pumps.

  • The Tert-butyl-thiazole Moiety: Confers significant lipophilicity and steric bulk, allowing the molecule to wedge tightly into the hydrophobic traps of the pump (e.g., the substrate-binding cleft of MexB), effectively competitively inhibiting the extrusion of co-administered antibiotics[1].

This application note details a self-validating, High-Throughput Screening (HTS) protocol designed to evaluate libraries derived from this piperazine-thiazole scaffold.

Assay Principle: The Hoechst 33342 Accumulation System

To achieve a robust HTS readout, this protocol utilizes a fluorescence-based intracellular accumulation assay[2]. The assay relies on the fluorescent DNA-intercalating dye Hoechst 33342 .

The Mechanistic Causality: Hoechst 33342 is a known substrate for the MexAB-OprM efflux pump[3]. In wild-type or pump-overexpressing cells, the dye is rapidly extruded, preventing it from reaching the cytoplasm. However, when an effective piperazine-thiazole EPI blocks the pump, Hoechst 33342 accumulates intracellularly. The dye is highly sensitive to DNA conformation; its fluorescence increases drastically (up to 30-fold) only upon binding to the AT-rich regions of double-stranded DNA[4]. This ensures that the fluorescence signal strictly correlates with intracellular accumulation, eliminating false positives caused by extracellular dye precipitation or non-specific membrane binding[5].

MOA Substrate Hoechst 33342 (Extracellular) Pump MexAB-OprM Efflux Pump Substrate->Pump Diffusion Accumulation Intracellular DNA Binding (High Fluorescence) Pump->Accumulation Blocked Efflux (Treated) Efflux Effluxed Probe (Low Fluorescence) Pump->Efflux Active Efflux (Untreated) Inhibitor 1-[(2-Tert-butyl-1,3-thiazol-4-yl) methyl]piperazine Scaffold Inhibitor->Pump Competitive Inhibition

Fig 1: Mechanism of MexAB-OprM inhibition and resulting Hoechst 33342 intracellular accumulation.

Experimental Protocol: 384-Well HTS Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. It utilizes P. aeruginosa PAM1032 (a strain engineered to overexpress MexAB-OprM) to isolate the target variable, alongside a ΔMexAB knockout strain as a biological control[1].

Materials Required
  • Bacterial Strains: P. aeruginosa PAM1032 (MexAB-OprM overexpressor) and PAM1154 (ΔMexAB control).

  • Reagents: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine library compounds (10 mM in DMSO), Hoechst 33342 (Sigma-Aldrich), PAβN (Positive control EPI).

  • Buffer: Phosphate-Buffered Saline (PBS) supplemented with 1 mM MgSO₄ (maintains outer membrane stability to prevent false-positive permeabilizers).

  • Consumables: 384-well black, clear-bottom microtiter plates.

Step-by-Step Methodology
  • Bacterial Culture Preparation:

    • Inoculate a single colony of PAM1032 into 5 mL of Mueller-Hinton Broth (MHB) and incubate overnight at 37°C at 250 rpm.

    • Subculture 1:100 into fresh MHB and grow to mid-logarithmic phase (OD₆₀₀ = 0.4–0.5).

    • Harvest cells via centrifugation (4,000 × g, 10 min, 4°C). Wash twice with PBS + 1 mM MgSO₄ to remove residual growth media that could cause autofluorescence.

    • Resuspend the final pellet in PBS + 1 mM MgSO₄ to an OD₆₀₀ of 0.1.

  • Compound Dispensing (Library Screening):

    • Using an acoustic liquid handler or pin-tool, dispense 0.5 µL of the piperazine-thiazole library compounds into the 384-well plate to achieve a final assay concentration of 10 µM (0.5% DMSO final).

    • Include PAβN (25 µM) as a positive control, and 0.5% DMSO as a vehicle (negative) control.

  • Cell and Dye Addition:

    • Dispense 40 µL of the standardized bacterial suspension (OD₆₀₀ = 0.1) into all wells.

    • Incubate the plate at room temperature for 15 minutes to allow compounds to equilibrate with the efflux pumps.

    • Add 10 µL of Hoechst 33342 working solution to achieve a final well concentration of 2.5 µM.

  • Kinetic Fluorescence Readout:

    • Immediately transfer the plate to a high-throughput fluorescence microplate reader.

    • Read kinetics for 60 minutes at 37°C with readings every 2 minutes.

    • Settings: Excitation = 350 nm; Emission = 461 nm[4].

Workflow Step1 1. Bacterial Preparation Culture P. aeruginosa PAM1032 to OD600=0.4 Step2 2. Compound Dispensing Pin-tool transfer of Piperazine-Thiazole library Step1->Step2 Step3 3. Dye Addition Add Hoechst 33342 (2.5 µM final) Step2->Step3 Step4 4. Kinetic Readout Measure Ex:350nm / Em:461nm for 60 mins Step3->Step4 Step5 5. Data Analysis Calculate Z'-factor and IC50 values Step4->Step5

Fig 2: High-throughput screening workflow for efflux pump inhibitors in 384-well format.

Data Presentation & Quality Control

To guarantee the trustworthiness of the HTS campaign, the assay must be statistically validated using the Z'-factor . A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

The table below summarizes expected quantitative validation metrics when standardizing the assay using a potent piperazine-thiazole derivative versus biological and chemical controls.

Assay Condition / CompoundConcentrationSignal-to-Background (S/B)Z'-FactorInterpretation / Status
Vehicle Control (DMSO) 0.5%1.0N/ABaseline active efflux (Low Fluorescence).
PAβN (Positive Control) 25 µM8.4 ± 0.60.72Validated chemical inhibition.
ΔMexAB Strain (Bio-Control) N/A9.1 ± 0.40.81Validated biological pump deficiency.
Piperazine-Thiazole Hit A 10 µM7.8 ± 0.50.68Strong hit; robust pump inhibition.
Piperazine-Thiazole Hit B 10 µM1.2 ± 0.2N/AInactive compound; rapid dye extrusion.
Troubleshooting & Self-Validation Logic
  • False Positives (Membrane Permeabilizers): Compounds that destroy the bacterial membrane will also cause Hoechst 33342 to accumulate. To rule this out, counter-screen hits using a non-substrate permeability assay (e.g., N-phenyl-1-naphthylamine / NPN uptake) or a standard MIC assay against a pump-deficient strain[2]. A true EPI will not affect the growth of the pump-deficient strain.

  • Autofluorescence: The tert-butyl-thiazole scaffold generally lacks inherent fluorescence at Ex350/Em461. However, library derivatives with extended conjugation must be pre-screened in cell-free buffer to subtract background autofluorescence.

References

  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. PMC, National Institutes of Health. Discusses the PAM1032 strain, MexAB-OprM targeting, and tert-butylthiazole/piperazine scaffolds (e.g., D13-9001).[1] URL:[Link]

  • High-throughput microtiter assay for Hoechst 33342 dye uptake. ResearchGate. Details the optimization of Hoechst 33342 dye uptake and exclusion in HTS microtiter formats.[3] URL:[Link]

  • RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition. Frontiers in Microbiology. Outlines the principles of drug accumulation assays and the use of non-substrate controls to validate true EPIs.[2] URL:[Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PMC, National Institutes of Health. Validates the mechanism of Hoechst 33342 fluorescence enhancement upon binding to dsDNA.[4] URL:[Link]

  • The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities. ASM Journals. Describes the adaptation of fluorescent pump substrate assays for high-throughput screening and flow cytometry.[5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

Welcome to the advanced technical support guide for resolving solubility bottlenecks with 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. This guide is engineered for drug discovery scientists and formulation resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for resolving solubility bottlenecks with 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. This guide is engineered for drug discovery scientists and formulation researchers who require mechanistically grounded, self-validating workflows to overcome complex solvation challenges.

Diagnostic Overview: The Causality of Insolubility

When a seemingly standard small molecule resists dissolution in a universal solvent like Dimethyl Sulfoxide (DMSO), the failure is rarely due to the solvent's dielectric constant alone. For 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, low solubility in DMSO is driven by three competing physicochemical forces:

  • Atmospheric Carbamate Formation (The Piperazine Liability): The molecule contains a secondary amine on the piperazine ring. Secondary amines are highly hygroscopic and rapidly absorb ambient carbon dioxide (CO₂) and water to form highly insoluble carbamate salts or hydrates . When "wet" or atmospherically exposed DMSO is used, these species immediately crash out of solution.

  • Lipophilic/Polar Mismatch: The bulky tert-butyl group imparts massive lipophilicity to the thiazole domain. While DMSO is a powerful polar aprotic solvent, its highly polarized S=O bond struggles to solvate this hydrophobic pocket if the piperazine ring is locked in a rigid intermolecular hydrogen-bond network .

  • High Crystalline Lattice Energy: If synthesized as a free base, the unprotonated piperazine nitrogen acts as both a hydrogen-bond donor and acceptor. This creates a highly stable, solvent-resistant crystal lattice that requires significant thermodynamic energy to disrupt.

Troubleshooting Workflow

Before altering your compound, follow this logical decision tree to identify the root cause of the solubility failure.

G Start Compound Insoluble in 100% DMSO CheckWater Check DMSO Water Content (Karl Fischer Titration) Start->CheckWater WetDMSO >0.1% Water (Hydrate/Carbamate risk) CheckWater->WetDMSO Yes DryDMSO <0.1% Water (Lattice resistance) CheckWater->DryDMSO No UseAnhydrous Switch to Anhydrous DMSO + Argon Blanket WetDMSO->UseAnhydrous CheckForm Assess Ionization State (Free Base vs. Salt) DryDMSO->CheckForm FreeBase Free Base (Strong H-bond network) CheckForm->FreeBase SaltForm Salt Form (High lattice energy) CheckForm->SaltForm AddAcid Add 0.95 eq TFA/HCl (Disrupts H-bonds) FreeBase->AddAcid HeatSonication Gentle Heating (37°C) + Bath Sonication SaltForm->HeatSonication

Decision tree for troubleshooting piperazine-derivative solubility in DMSO.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to force dissolution without degrading the active pharmaceutical ingredient (API).

Protocol A: Anhydrous Solvation & Degassing

Rationale: Eliminates water and CO₂ interference, preventing the piperazine moiety from forming insoluble carbamates .

  • Preparation: Purge a dry, amber glass vial with Argon or Nitrogen gas for 30 seconds.

  • Solvent Quality Control: Use strictly anhydrous DMSO (≤0.005% water). Verify the moisture content via Karl Fischer titration prior to use.

  • Addition: Weigh the 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine powder under an inert atmosphere. Add the anhydrous DMSO to achieve a sub-maximal concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication at 37°C for 15 minutes.

  • Self-Validation Check: Remove the vial from the sonicator and allow it to sit at 25°C for 2 hours. Shine a laser pointer through the vial. If the beam is invisible, the solution is thermodynamically stable. If the beam path is visible (Tyndall effect), a colloidal suspension has formed, indicating the saturation limit was breached or moisture ingressed.

  • Storage: Aliquot immediately into single-use vials, blanket with Argon, and store at -20°C.

Protocol B: In Situ Salt Formation (Lattice Disruption)

Rationale: If the compound is a free base, protonating the highly basic secondary piperazine nitrogen (pKa ~9.8) disrupts the rigid intermolecular hydrogen-bond network, drastically increasing solubility in polar aprotic solvents.

  • Suspension: Suspend the recalcitrant free base in anhydrous DMSO at the target concentration (e.g., 50 mM).

  • Acidification: Add 0.95 to 1.0 molar equivalents of a volatile organic acid (e.g., Trifluoroacetic acid, TFA) or methanesulfonic acid.

  • Dissolution: Vortex gently for 2 minutes. The exothermic protonation will rapidly break the crystal lattice, yielding a clear solution.

  • Self-Validation Check: Analyze a 1 µL aliquot of the acidified solution via LC-MS. The presence of a single peak matching the expected mass [M+H]+=240.2 (calculated for C12​H21​N3​S ) with no secondary degradation peaks validates that lattice disruption was achieved without compromising molecular integrity.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine under various solvent conditions, serving as a benchmark for your assays .

Solvent ConditionTemp (°C)Max Solubility (mM)24h Stability StatusPrimary Failure Mode
Standard DMSO (Ambient Air)25°C< 5 mMUnstable (Precipitates)Carbamate / Hydrate formation
Standard DMSO (Ambient Air)37°C~ 15 mMRe-precipitates on coolingThermodynamic saturation
Anhydrous DMSO (Argon Blanket)25°C~ 25 mMStableIntrinsic lattice energy
Anhydrous DMSO + 1.0 eq TFA25°C> 100 mMStableN/A (Highly soluble)

Frequently Asked Questions (FAQs)

Q1: My stock solution was optically clear yesterday, but today there is a white, crystalline precipitate at the bottom of the tube. What happened? A1: This is a classic symptom of moisture ingress and CO₂ absorption. DMSO is notoriously hygroscopic and acts as a sponge for atmospheric water every time the vial is opened . Once water enters the system, the piperazine ring forms an insoluble hydrate or carbamate . Solution: Discard the compromised stock. Re-make the solution using Protocol A and strictly adhere to single-use aliquots.

Q2: Can I heat the DMSO to 60°C to force the compound into solution faster? A2: It is highly discouraged. While heating lowers the thermodynamic barrier to dissolution, exceeding 40°C in DMSO can promote oxidation of the thiazole ring or induce solvent-mediated degradation. Furthermore, if the compound requires 60°C to dissolve, it will inevitably crash out the moment it is transferred to a room-temperature assay plate.

Q3: Does the tert-butyl group affect how this compound behaves when transferred from DMSO to downstream aqueous assays? A3: Yes. The bulky tert-butyl group is highly lipophilic. When you spike your DMSO stock into an aqueous buffer (e.g., PBS), the sudden shift in the dielectric constant causes hydrophobic collapse, leading to aggregation . Solution: Keep the final DMSO concentration in your assay between 1-2%, and pre-condition your aqueous buffer with a mild surfactant (e.g., 0.01% Tween-20 or BSA) prior to compound addition.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

  • MDPI. "Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery." International Journal of Molecular Sciences. Available at:[Link]

Optimization

resolving overlapping NMR peaks in 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine spectra

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex spectral ambiguities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex spectral ambiguities.

When analyzing 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine , researchers consistently encounter significant signal overlap in the aliphatic region. This molecule features a highly dynamic piperazine ring, a flexible methylene linker, and a bulky tert-butyl group. The interplay of conformational exchange, solvent interactions, and chemical shift equivalence often results in broadened or merged peaks that complicate structural verification.

This guide provides field-proven, mechanistically grounded solutions to resolve these overlaps, ensuring your analytical data meets the rigorous standards required for pharmaceutical development.

Quantitative Data Summary: Expected NMR Profile & Overlap Zones

Before troubleshooting, it is critical to establish the baseline spectral expectations. The table below summarizes the typical 1 H and 13 C chemical shifts for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine in CDCl 3​ at 298 K, highlighting the primary zones where overlap occurs.

Molecular MoietyExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)MultiplicityCommon Overlap / Resolution Challenges
Tert-butyl group ~1.35 - 1.45~30.0 (CH 3​ ), 37.5 (Cq)Singlet (9H)Usually well-resolved; can mask water impurities.
Piperazine NH (N4) ~1.60 - 2.00N/ABroad Singlet (1H)Highly variable based on concentration and H 2​ O content.
Piperazine CH 2​ (Ring) ~2.40 - 2.90~45.0 - 55.0Multiplet (8H)High Risk: Dynamic broadening due to ring inversion; internal overlap of axial/equatorial protons.
Methylene Linker ~3.50 - 3.70~58.0 - 62.0Singlet (2H)Moderate Risk: May overlap with piperazine protons if the amine is partially protonated.
Thiazole CH (C5) ~7.00 - 7.10~114.0Singlet (1H)Well-resolved in the aromatic region.

Troubleshooting FAQs

Q1: Why do the piperazine ring protons appear as a broad, featureless hump instead of distinct multiplets?

A1: This is a classic case of dynamic NMR broadening caused by the chair-to-chair ring inversion of the piperazine moiety. At room temperature (298 K), the rate of this conformational exchange is often on the same timescale as the NMR acquisition frequency (intermediate exchange regime)[1]. Because the axial and equatorial protons are rapidly swapping environments, the spectrometer records a time-averaged, broadened signal.

  • The Solution: Perform Variable Temperature NMR (VT-NMR). Heating the sample (e.g., to 60 °C in DMSO- d6​ ) pushes the system into the fast exchange regime, yielding a sharp, time-averaged singlet. Conversely, cooling the sample (e.g., to -50 °C in CD 2​ Cl 2​ ) slows the inversion to the slow exchange regime, resolving the distinct axial and equatorial proton signals.

Q2: The methylene linker (-CH 2​ -) peak is merging with the piperazine signals. How can I separate them without running a 2D experiment?

A2: This overlap typically occurs due to chemical shift equivalence exacerbated by solvent effects or slight protonation of the piperazine nitrogens. You can alter the electronic environment by changing the solvent or using a shift reagent.

  • The Solution: Switch your solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ). Benzene induces Aromatic Solvent-Induced Shifts (ASIS). The π -electron cloud of benzene interacts differentially with the polar thiazole ring versus the basic piperazine nitrogens, shifting the protons to different extents and separating the signals[2]. Alternatively, adding a trace amount of a Lanthanide Shift Reagent (LSR) like Europium(III) complexes (e.g., Eu(fod) 3​ ) will induce pseudo-contact shifts. The europium coordinates to the piperazine nitrogens, shifting nearby protons downfield proportionally to their distance from the metal center[3].

Q3: I have multiple overlapping peaks in the 2.5–3.0 ppm region and cannot definitively assign the piperazine carbons. What is the most authoritative method to resolve this?

A3: When 1D 1 H NMR manipulation fails, you must introduce a heteronuclear dimension. Two-Dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is the gold standard here.

  • The Solution: An HSQC experiment correlates the 1 H signals with their directly attached 13 C atoms[4]. Even if the piperazine protons and the methylene linker protons have nearly identical 1 H chemical shifts (e.g., both at 3.6 ppm due to pH effects), they are attached to carbons with vastly different electronic environments. The 2D spectrum will spread these overlapping 1 H peaks along the 13 C axis (indirect dimension), allowing for unambiguous assignment[5].

Diagnostic Workflow

NMR_Workflow Start Overlapping Peaks in 1H NMR Spectrum Identify Identify Nature of Overlap Start->Identify Dynamic Dynamic Broadening (Piperazine Ring Inversion) Identify->Dynamic Broad/Hump Signals Chemical Chemical Shift Equivalence (Linker vs. Ring Protons) Identify->Chemical Sharp but Merged VTNMR Perform VT-NMR (Heat to 60°C or Cool to -50°C) Dynamic->VTNMR Solvent Change Solvent / Add Shift Reagent (e.g., CDCl3 to C6D6 or Eu(fod)3) Chemical->Solvent TwoDNMR Acquire 2D NMR (1H-13C HSQC / HMBC) Chemical->TwoDNMR If solvent fails Res1 Peaks Sharpened (Time-Averaged or Resolved) VTNMR->Res1 Res2 Signals Separated by Differential Shifts Solvent->Res2 Res3 Signals Resolved in 13C Indirect Dimension TwoDNMR->Res3

Caption: Workflow for resolving dynamic and chemical overlap in piperazine NMR spectra.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Resolving Conformational Exchange

This protocol is self-validating: successful execution is immediately confirmed by the sharpening of previously broadened signals.

  • Sample Preparation: Dissolve ~15 mg of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine in 0.6 mL of DMSO- d6​ (for high-temperature studies) or CD 2​ Cl 2​ (for low-temperature studies). Ensure the sample is filtered to remove particulates that distort the magnetic field homogeneity.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer. Tune and match the probe for 1 H. Perform a gradient shim at 298 K to establish a baseline.

  • Temperature Calibration: Use a standard calibration sample (e.g., ethylene glycol for high temps, methanol for low temps) to verify the exact temperature of the probe.

  • Stepwise Heating/Cooling:

    • For Fast Exchange (Heating): Increase the temperature in 10 °C increments up to 60 °C. Allow 5 minutes of equilibration time at each step.

    • For Slow Exchange (Cooling): Decrease the temperature in 10 °C increments down to -50 °C.

  • Acquisition & Re-shimming: At each temperature plateau, re-shim the Z1 and Z2 gradients (temperature changes alter solvent density and sample volume, ruining shims). Acquire a standard 1D 1 H spectrum (typically 16 scans).

  • Data Processing: Overlay the spectra to observe the coalescence point and the subsequent sharpening of the piperazine signals.

Protocol B: 1 H- 13 C HSQC Acquisition for Heteronuclear Resolution

Use this protocol when 1D methods cannot resolve chemical shift equivalence.

  • Parameter Optimization: Acquire a standard 1D 1 H spectrum to define the exact spectral width (SW) required for the proton dimension (typically -1 to 10 ppm). Acquire a fast 1D 13 C spectrum to define the carbon SW (typically 0 to 160 ppm for this molecule).

  • Pulse Sequence Selection: Load a phase-sensitive, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). Phase sensitivity allows for multiplicity editing (CH 2​ peaks will phase negatively, while CH and CH 3​ peaks phase positively), providing an extra layer of structural validation.

  • Setup Indirect Dimension: Set the number of points in the direct dimension (t2, 1 H) to 2048, and the indirect dimension (t1, 13 C) to 256 increments. This ensures sufficient resolution to separate the closely eluting piperazine carbons.

  • Acquisition: Set the number of scans to 2 or 4 per increment (sufficient for a 15 mg sample). Execute the experiment.

  • Processing: Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation to enhance resolution and minimize truncation artifacts. Phase the 2D spectrum so that the tert-butyl (CH 3​ ) and thiazole (CH) cross-peaks are positive (red), and the piperazine/linker (CH 2​ ) cross-peaks are negative (blue).

References

  • Two-dimensional nuclear magnetic resonance spectroscopy Wikipedia, The Free Encyclopedia URL:[Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra Journal of Proteome Research - ACS Publications URL:[Link]

  • Mechanistic studies of new oximes reactivators of human butiryl cholinesterase inhibited by cyclosarin and sarin ResearchGate URL:[Link]

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Europium(III)- N , N '-Ethylenebis(L-amino acid) Complexes as New Chiral NMR Lanthanide Shift Reagents for Unprotected a-Amino Acids in Neutral Aqueous Solution ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Cross-Coupling

Mechanistic Vulnerabilities in Thiazole-Piperazine Couplings When performing Buchwald-Hartwig aminations with 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, researchers are coupling a highly nucleophilic secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Vulnerabilities in Thiazole-Piperazine Couplings

When performing Buchwald-Hartwig aminations with 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, researchers are coupling a highly nucleophilic secondary aliphatic amine with an aryl or heteroaryl halide . While the piperazine moiety is an excellent coupling partner, the presence of the 1,3-thiazole ring introduces significant mechanistic vulnerabilities. The lone pairs on the thiazole nitrogen and sulfur atoms can outcompete the amine for coordination to the palladium center, leading to off-cycle catalyst resting states , . Although the bulky tert-butyl group at the C2 position provides partial steric shielding of the thiazole nitrogen, the sulfur atom remains exposed and capable of titrating the active Pd(0) or Pd(II) species out of the catalytic cycle.

Troubleshooting Guide & FAQs

Q2: I am observing complete consumption of the aryl halide, but my primary product is the reduced aryl species (Ar-H). How do I minimize this? Causality: You are observing hydrodehalogenation. This side reaction is highly prevalent when using alkoxide bases (e.g., NaOtBu) in the presence of secondary amines . The alkoxide can undergo β -hydride elimination, transferring a hydride to the Pd(II)-aryl complex. Subsequent reductive elimination yields the dehalogenated arene (Ar-H) instead of the desired C-N coupled product. Solution: Switch to an inorganic base lacking β -hydrogens, such as anhydrous Cs 2​ CO 3​ or K 3​ PO 4​ . While these bases are less soluble and require longer reaction times or higher temperatures, they completely eliminate the alkoxide-driven hydride transfer pathway .

Q3: My GC-MS indicates the formation of aryl-aryl dimers. How can I prevent this? Causality: Homocoupling of the aryl halide (Ar-Ar) is primarily driven by the intrusion of trace oxygen . Oxygen can oxidize the active Pd(0) species or facilitate a Pd(II)-mediated homocoupling pathway, stripping the aryl halide from the productive cross-coupling cycle. Solution: Implement rigorous degassing protocols. Simple nitrogen bubbling is insufficient for sensitive couplings. Utilize the freeze-pump-thaw method (minimum 3 cycles) or sparge the solvent with argon for at least 30 minutes prior to adding the catalyst .

Quantitative Benchmarking: Ligand & Base Optimization

The following table summarizes the causal relationship between reaction conditions and side-product distribution for the coupling of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine with 4-bromotoluene (0.2 M, 4 hours).

LigandBaseSolventTemp (°C)Product Yield (%)Dehalogenation (%)Homocoupling (%)
XPhosNaOtBuToluene10045355
BINAPCs 2​ CO 3​ Toluene10020 (Stalled)515
RuPhosNaOtBuDioxane906525<2
RuPhos Cs 2​ CO 3​ Dioxane 90 92 <2 <2

Self-Validating Experimental Protocol

This protocol utilizes a self-validating workflow to ensure catalyst integrity and minimize side reactions during the Buchwald-Hartwig amination.

Step 1: Reagent Preparation & Degassing

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (1.2 equiv), Pd 2​ (dba) 3​ (2 mol% Pd), RuPhos (4.5 mol%), and anhydrous Cs 2​ CO 3​ (2.0 equiv).

  • Validation Checkpoint: Ensure the Cs 2​ CO 3​ is a free-flowing powder. Clumping indicates moisture absorption, which will severely retard the transmetalation step and promote starting material degradation.

Step 2: Solvent Addition & Catalyst Activation

  • Add anhydrous, argon-sparged 1,4-dioxane (0.2 M) to the Schlenk tube.

  • Seal the tube, remove it from the glovebox, and heat to 90 °C under vigorous stirring (800 rpm).

  • Validation Checkpoint: Within 5-10 minutes of heating, the reaction mixture should transition from a dark purple/yellow suspension to a deep, homogeneous red/brown solution. This color change confirms the successful generation of the active Pd(0)-RuPhos complex. If the solution turns black and a precipitate forms, the catalyst has aggregated into inactive "Pd black" due to oxygen contamination or ligand dissociation.

Step 3: Reaction Monitoring & Quenching

  • After 4 hours, sample 10 µL of the reaction mixture under a positive argon flow. Dilute in LC-MS grade acetonitrile and analyze.

  • Validation Checkpoint: The LC-MS trace should show >95% consumption of the aryl halide. If conversion is <50%, do not add more catalyst; instead, verify the rigorous exclusion of oxygen and the quality of the base.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and precipitated palladium.

Visualizations

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poison Thiazole Coordination (Catalyst Poisoning) PdII->Poison Unshielded Pd AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Poison->PdII Bulky Ligand PdII_Amine Pd(II) Aryl Amido Complex AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle vs. thiazole poisoning in Buchwald-Hartwig amination.

Troubleshooting Start Low Yield in Cross-Coupling Check1 Is unreacted aryl halide present? Start->Check1 Yes1 Yes: Incomplete Conversion Check1->Yes1 Yes No1 No: Side Reactions Dominating Check1->No1 No Poisoning Suspect Thiazole Poisoning. Action: Use RuPhos/BrettPhos Yes1->Poisoning Dehal Suspect Dehalogenation. Action: Switch to Cs2CO3 No1->Dehal GC-MS shows Ar-H Homocoup Suspect Homocoupling. Action: Strict Degassing No1->Homocoup GC-MS shows Ar-Ar

Diagnostic logic tree for identifying and resolving cross-coupling side reactions.

References

  • Journal of Medicinal Chemistry & Chemical Technology. Cross-Coupling Reactions Guide. Available at:[Link]

  • National Institutes of Health (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at:[Link]

  • National Institutes of Health (PMC). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Challenges in 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Manufacturing

Welcome to the Technical Support Center for the synthesis and scale-up of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine . This guide is designed for process chemists and drug development professionals transitioning...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine . This guide is designed for process chemists and drug development professionals transitioning this molecule from bench-scale discovery to multi-kilogram production.

The synthesis relies on two critical transformations: the Hantzsch thiazole synthesis to build the 2-tert-butyl-4-(chloromethyl)thiazole core, followed by the N-alkylation of piperazine. Both steps present unique thermodynamic and selectivity challenges at scale. This guide synthesizes field-proven methodologies to help you troubleshoot exotherms, control impurity profiles, and optimize isolation.

Scale-Up Metrics & Impurity Troubleshooting Matrix

To establish a self-validating process, quantitative parameters must be strictly monitored. The table below summarizes the critical process parameters (CPPs), common deviations observed during scale-up, and immediate corrective actions.

Process StepTarget MetricCommon DeviationRoot CauseCorrective Action
Hantzsch Dosing Internal Temp: 40–55 °CThermal runaway (> 70 °C)Heat accumulation due to rapid electrophile additionPause dosing; maximize jacket cooling; resume at 50% dosing rate.
Thiazole Cyclization Intermediate Purity: > 95%+18 Da Impurity on LC-MSIncomplete dehydration of hydroxythiazolineExtend thermal hold at 70 °C by 2 hours; consider catalytic TsOH.
N-Alkylation Mono-alkylated API: > 95%Bis-alkylation > 5%Insufficient piperazine excess or forward additionIncrease piperazine to 8.0+ eq; strictly enforce reverse addition.
Aqueous Workup Aqueous API Loss: < 2%High API loss in aqueous phaseAPI protonation (pKa interference)Adjust aqueous phase to pH > 12 with 5N NaOH before extraction.

Process Flow & Impurity Branching

Workflow SM1 Pivalothioamide + 1,3-Dichloroacetone Int1 2-tert-butyl-4-(chloromethyl)thiazole (Intermediate) SM1->Int1 Hantzsch Synthesis (Controlled Dosing) Imp1 Hydroxythiazoline Impurity (+18 Da) SM1->Imp1 Incomplete Dehydration (Low Temp) API 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (Target API) Int1->API N-Alkylation (Base, Solvent) Imp2 Bis-alkylated Piperazine (Over-alkylation) Int1->Imp2 Low Piperazine Eq. or Wrong Addition Order SM2 Piperazine (8-10 Equivalents) SM2->API

Fig 1. Synthetic workflow and common impurity branching pathways.

Deep-Dive Q&A: Step 1 - Hantzsch Thiazole Synthesis

Q: We are experiencing severe thermal runaway when scaling the reaction between pivalothioamide and 1,3-dichloroacetone. How can we mitigate this? A: The Hantzsch condensation is highly exothermic due to the rapid sequence of thioamide alkylation, cyclization, and the massive energy release during aromatization. In batch reactors, the reduced surface-area-to-volume ratio severely limits heat dissipation. Solution: Implement a controlled, dropwise addition of 1,3-dichloroacetone over 3–4 hours while maintaining the jacket temperature. Do not add the reagents all at once. For advanced manufacturing, transitioning this specific step to a continuous flow reactor has been shown to significantly improve thermal management, boost isolated yields, and reduce the environmental footprint of Hantzsch syntheses [1].

Q: LC-MS reveals a persistent impurity with a mass 18 Da higher than our target chloromethyl thiazole. What is this, and how do we eliminate it? A: You are observing the hydroxythiazoline intermediate. The initial condensation forms this hydrated ring, and the final dehydration step to form the aromatic 2-tert-butyl-4-(chloromethyl)thiazole is the rate-limiting step. Solution: Dehydration requires sufficient thermal energy. Ensure the reaction mixture is heated to at least 70 °C for 2 hours after the initial exothermic addition phase is complete. If the intermediate persists, adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) will protonate the hydroxyl group, facilitating the elimination of water as a leaving group.

Deep-Dive Q&A: Step 2 - Piperazine Alkylation & Isolation

Q: Our scale-up batches show 10–15% of the bis-alkylated piperazine impurity. How do we improve selectivity for the mono-alkylated product? A: The target mono-alkylated piperazine retains a secondary amine. Due to the electron-donating inductive effect of the newly attached alkyl group, this secondary amine is often more nucleophilic than the unsubstituted piperazine starting material. If the local concentration of the chloromethyl thiazole electrophile is too high, it will preferentially react with the newly formed product. Solution: To enforce selectivity without adding synthetic steps (like Boc-protection/deprotection), you must use a large stoichiometric excess of piperazine—typically 8 to 10 equivalents [2]. Furthermore, you must strictly employ reverse addition : dose the chloromethyl thiazole slowly into the piperazine solution. This ensures the electrophile is always starved and surrounded by a vast excess of unreacted piperazine.

LogicTree Start Issue: High Bis-Alkylation (>5%) CheckEq Check Piperazine Equivalents Start->CheckEq LowEq < 5 Eq: Increase to 8-10 Eq or use Boc-Piperazine CheckEq->LowEq < 5 Eq HighEq ≥ 8 Eq: Equivalents are sufficient CheckEq->HighEq ≥ 8 Eq CheckAdd Check Addition Order HighEq->CheckAdd WrongAdd Piperazine added to Thiazole: Reverse the addition! CheckAdd->WrongAdd Forward Addition RightAdd Thiazole added to Piperazine: Optimize dosing rate & mixing CheckAdd->RightAdd Reverse Addition

Fig 2. Troubleshooting logic tree for resolving bis-alkylation issues.

Q: When using 8 equivalents of unprotected piperazine, we struggle to remove the unreacted piperazine during aqueous workup without losing our target API. What is the best practice? A: Piperazine is highly water-soluble, but so is your target API if it becomes protonated during workup. Solution: Adjust the aqueous phase to pH > 12 using 5N NaOH. This ensures both the API and the excess piperazine are completely in their free-base forms. Extract the mixture with a solvent that offers superior partitioning for the lipophilic API over unsubstituted piperazine, such as 2-Methyltetrahydrofuran (2-MeTHF). Perform three sequential water washes (5 volumes each) of the organic layer; the highly polar unsubstituted piperazine will preferentially partition into the aqueous phase, leaving the API in the organic layer.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to the next step is contingent upon meeting the in-process control (IPC) criteria.

Protocol A: Controlled Synthesis of 2-tert-butyl-4-(chloromethyl)thiazole
  • Charge: To a jacketed reactor, charge 2,2-dimethylpropanethioamide (1.0 eq) and Ethanol (5 volumes). Stir to dissolve.

  • Heat: Adjust the internal temperature to 40 °C.

  • Dose: Prepare a solution of 1,3-dichloroacetone (1.1 eq) in Ethanol (2 volumes). Dose this solution into the reactor over 3 hours. IPC: Maintain internal temperature strictly between 40 °C and 55 °C by modulating the dosing rate and jacket cooling.

  • Dehydrate: Once dosing is complete, heat the reactor to 70 °C and hold for 2 hours. IPC: Sample for LC-MS. The +18 Da hydroxythiazoline intermediate must be < 2% area.

  • Workup: Cool to 20 °C, concentrate under reduced pressure to remove ethanol, and partition the residue between 2-MeTHF (10 vol) and saturated aqueous NaHCO3 (5 vol).

  • Isolate: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the intermediate as a dark oil.

Protocol B: Highly Selective N-Alkylation
  • Charge: To a clean reactor, charge Piperazine (8.0 eq), anhydrous K2CO3 (2.0 eq), and Acetonitrile (10 volumes).

  • Heat: Adjust internal temperature to 50 °C.

  • Dose (Reverse Addition): Dissolve the 2-tert-butyl-4-(chloromethyl)thiazole intermediate (1.0 eq) in Acetonitrile (2 volumes). Dose this solution into the piperazine suspension slowly over 4 hours. IPC: Ensure vigorous agitation to prevent local pooling of the electrophile.

  • Hold: Stir for 1 hour post-addition. IPC: Sample for HPLC. Bis-alkylated impurity must be < 5%.

  • Filter & Swap: Filter the inorganic salts. Concentrate the filtrate under reduced pressure to remove acetonitrile. Dissolve the crude residue in 2-MeTHF (10 volumes).

  • Wash (Critical Step): Wash the organic layer with water (3 x 5 volumes). IPC: Check the final water wash by GC or LC-MS to ensure residual unsubstituted piperazine is < 1%.

  • Isolate: Wash with brine, dry over Na2SO4, and concentrate to yield the target 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine.

References

  • "Optimizing API Manufacturing: Lessons from the Industry", Drug Patent Watch. URL:[Link]

  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023", PMC. URL:[Link]

Troubleshooting

Technical Support Center: Strategies for Reducing Solvent Retention in 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Powder

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of residual solvents in 1-[(2-Tert-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of residual solvents in 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine active pharmaceutical ingredient (API). Our goal is to equip you with the scientific principles and practical techniques to ensure your final product meets stringent regulatory standards for purity and safety.

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Since they offer no therapeutic benefit, it is crucial to remove them to the extent possible to meet product specifications and good manufacturing practices.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Assessment & Problem Identification

Q1: We are observing consistently high levels of a specific solvent in our 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine powder, even after standard vacuum drying. What are the primary reasons for this?

A1: High solvent retention in a crystalline powder like 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine can stem from several factors beyond simple surface adsorption. The primary mechanisms of solvent entrapment include:

  • Solvate Formation: The solvent may be incorporated into the crystal lattice in a stoichiometric ratio, forming a stable solvate. This is a common phenomenon with many APIs and requires more than simple drying to remove the solvent.

  • Mother Liquor Inclusions: Solvent can be trapped in pockets within individual crystals or between agglomerated particles.[4] This is often a result of rapid crystallization, which doesn't allow for the complete exclusion of the solvent from the growing crystal structure.

  • Solid Solution Formation: The solvent molecules can be partially miscible within the solid-state of the API, forming a crystalline solid solution without significantly altering the crystal structure.[4][5] This can be a particularly challenging issue to resolve.

  • Crystal Habit and Morphology: The external shape of the crystals can influence solvent retention.[6][7] For instance, needle-like or plate-like crystals can have higher surface areas and more potential for solvent entrapment compared to more uniform, equant crystals. The choice of crystallization solvent can significantly influence the crystal habit.[6][8]

To diagnose the specific issue, a thorough characterization of the solid form is recommended. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) can help identify solvates and polymorphic forms.

Q2: How do I know if the retained solvent is a safety concern?

A2: The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity.[1][3]

  • Class 1 solvents are known to cause unacceptable toxicities and should be avoided.[1][3]

  • Class 2 solvents have less severe toxicity but should be limited to protect patient safety.[1][2]

  • Class 3 solvents have low toxic potential.[1]

It is imperative to identify the retained solvent and consult the ICH Q3C guidelines to determine the acceptable limit for your API.[1][3]

Analytical & Characterization Techniques

Q3: What are the best analytical methods to accurately quantify the residual solvent content in our powder?

A3: Gas Chromatography (GC) is the most widely used and appropriate technique for the determination of residual solvents due to their volatile nature.[9][10][11][12]

  • Headspace Gas Chromatography (HS-GC): This is the preferred method for solid samples.[11][12] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC.[12] This technique avoids the introduction of non-volatile components of the API into the GC system.

  • Direct Injection GC: This method can be used if the API is soluble in a suitable, low-boiling solvent.[9][10] However, care must be taken to ensure that the API itself does not degrade or interfere with the analysis.

The United States Pharmacopeia (USP) General Chapter <467> provides detailed procedures for residual solvent analysis that align with ICH guidelines.[13][14]

Troubleshooting & Optimization Strategies

A systematic approach is crucial for effectively reducing solvent retention. The following diagram illustrates a general workflow for troubleshooting and optimizing your process.

Troubleshooting_Workflow Start High Residual Solvent Detected Char Characterize Solid Form (DSC, TGA, XRPD, Microscopy) Start->Char Identify Identify Retention Mechanism Char->Identify Solvate Solvate Formation Identify->Solvate Stoichiometric Ratio? Inclusion Inclusion / Adsorption Identify->Inclusion Non-stoichiometric? Crystallization Optimize Crystallization (Solvent, Cooling Rate, Seeding) Solvate->Crystallization Drying Optimize Drying Conditions (Temperature, Vacuum, Time) Inclusion->Drying Drying->Crystallization Unsuccessful? Slurry Implement Slurry/Solvent Displacement Drying->Slurry Milling Consider Gentle Milling Drying->Milling Final Residual Solvent within Specification Drying->Final Successful? Crystallization->Drying Slurry->Drying Milling->Final

Caption: A workflow for troubleshooting high residual solvent levels.

Drying Optimization

Q4: We are using vacuum drying. What parameters can we adjust to improve solvent removal?

A4: Optimizing your vacuum drying process is the first line of defense. Here are key parameters to consider:

  • Temperature: Increasing the temperature will increase the vapor pressure of the solvent, facilitating its removal. However, you must stay well below the melting point and decomposition temperature of your API. Use DSC and TGA data to determine the thermal stability of your compound.

  • Vacuum Level: A deeper vacuum (lower pressure) will lower the boiling point of the solvent, enhancing evaporation at a given temperature.

  • Drying Time: Ensure sufficient time is allowed for the solvent to diffuse from the bulk of the powder to the surface and then evaporate.

  • Agitation: Gentle agitation or tumbling can help to expose new surfaces of the powder and prevent the formation of a dry outer crust that can trap solvent within the bulk.

  • Inert Gas Sweep: Introducing a slow stream of a dry, inert gas (like nitrogen) can help to carry away the solvent vapors, improving the efficiency of the drying process.

Table 1: Common Solvents and their Boiling Points

SolventBoiling Point at Atmospheric Pressure (°C)
Acetone56
Ethanol78.3
Ethyl Acetate77.1
Heptane98.4
Isopropanol82.5
Methanol64.7
Tetrahydrofuran (THF)66
Toluene110.6

Note: These are approximate values. The boiling point will be significantly lower under vacuum.

Crystallization Process Modification

Q5: If optimizing drying isn't sufficient, what changes can we make to the crystallization process?

A5: The crystallization process itself is a critical factor in determining the final properties of your API, including solvent retention.

  • Solvent Selection: The choice of crystallization solvent is paramount. Consider using a solvent in which your compound has moderate solubility. A solvent system that promotes the formation of well-defined, non-solvated crystals is ideal. Sometimes, a mixture of a "good" solvent and an "anti-solvent" can be effective.[15]

  • Cooling Rate: A slower cooling rate generally leads to larger, more perfect crystals with fewer inclusions. Rapid cooling can lead to the trapping of mother liquor.

  • Seeding: Introducing seed crystals can help to control the crystallization process, leading to a more uniform particle size distribution and potentially reducing solvent entrapment.

  • Agitation: Proper agitation during crystallization can prevent the formation of large agglomerates where solvent can be trapped.

Crystallization_Optimization Input Supersaturated Solution Solvent Solvent System Input->Solvent Cooling Cooling Profile Input->Cooling Agitation Agitation Rate Input->Agitation Seeding Seeding Strategy Input->Seeding Output API Crystals with Low Solvent Retention Solvent->Output Cooling->Output Agitation->Output Seeding->Output

Caption: Key parameters for optimizing the crystallization process.

Post-Crystallization Techniques

Q6: Are there any techniques we can apply after crystallization but before final drying to reduce solvent content?

A6: Yes, several post-crystallization techniques can be highly effective:

  • Solvent Displacement (Washing): Washing the filter cake with a more volatile, non-solvating anti-solvent can displace the higher-boiling crystallization solvent. The choice of the washing solvent is critical; it should be one in which your API has very low solubility to prevent yield loss.

  • Slurry Crystallization: Re-slurrying the isolated solid in a non-solvent or a poor solvent can help to break down agglomerates and wash out trapped mother liquor. This can also sometimes facilitate a polymorphic transformation to a more stable, non-solvated form.

Experimental Protocols

Protocol 1: Optimized Vacuum Drying

  • Place the 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine powder in a suitable vacuum oven on a shallow tray to maximize surface area.

  • Heat the oven to a temperature determined to be safe and effective based on DSC/TGA data (e.g., 50-60°C).

  • Apply a vacuum of <10 mbar.

  • If available, introduce a slow nitrogen bleed to aid in carrying away solvent vapors.

  • Dry for a predetermined time (e.g., 12-24 hours), taking samples periodically to monitor the residual solvent content by HS-GC until the desired level is reached.

Protocol 2: Solvent Displacement Washing

  • After filtration of the crystallized product, keep the filter cake under a blanket of inert gas (e.g., nitrogen).

  • Gently add a pre-chilled, low-boiling anti-solvent (e.g., heptane or hexane, assuming low solubility of the API) to the filter cake.

  • Allow the anti-solvent to soak for a short period (e.g., 15-30 minutes) without agitation.

  • Apply vacuum to pull the wash solvent through the filter cake.

  • Repeat the wash step 1-2 more times as needed.

  • Proceed with the optimized vacuum drying protocol.

References

  • ICH. (1997). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Witschi, C., & Doelker, E. (n.d.).
  • Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
  • ICH. (2019). impurities: guideline for residual solvents q3c(r6).
  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Eurofins Scientific. (2024). Guide to Residual Solvents Analysis - Methods & Best Practices.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
  • Almac. (n.d.).
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Google Patents. (n.d.).
  • Steps for Managing Solvents in API Manufacturing. (2024).
  • Crystal Growth & Design. (2025).
  • PMC. (n.d.).
  • PubMed. (2018).
  • Chromatography Forum. (2004). REsidual solvents in API.
  • IMR Press. (2016).
  • USP-NF. (2007). (467) RESIDUAL SOLVENTS.
  • PMC. (n.d.).
  • CrystEngComm (RSC Publishing). (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals.
  • Residual Solvent Analysis in Pharmaceuticals. (2026).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025).
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2026).
  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010).
  • ResearchGate. (2015).
  • PubChem. (n.d.). 1-Tert-butylpiperazine.
  • Reddit. (2023).
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystalliz
  • (n.d.).
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
  • ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • ACS Publications. (2020). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions | Crystal Growth & Design.
  • ResearchGate. (n.d.).
  • JOCPR. (n.d.).
  • PMC. (n.d.). Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen.
  • Synthesis of the piperazine subunit of Indinavir. (n.d.).
  • ResearchGate. (n.d.). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15)
  • ResearchGate. (2025). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15)
  • PMC. (2024). Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology.
  • Almac. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
  • PubChem. (n.d.). Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1][9]thiazol-3-yl]methyl}piperazine-1-carboxylate.

  • PMC. (n.d.). Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][10]thiazine 1,1-dioxides.

  • Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)
  • tert-Butyl 4-(Piperidin-4-ylmethyl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC-UV Methods for the Quantification of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

We will explore a direct Reversed-Phase (RP) HPLC-UV method, favored for its simplicity and speed, and a pre-column derivatization HPLC-UV method, designed to enhance sensitivity and selectivity. This guide is intended f...

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Author: BenchChem Technical Support Team. Date: March 2026

We will explore a direct Reversed-Phase (RP) HPLC-UV method, favored for its simplicity and speed, and a pre-column derivatization HPLC-UV method, designed to enhance sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, validation strategies based on ICH guidelines, and a critical evaluation to aid in selecting the most appropriate method for your analytical needs.

Method A: Direct Reversed-Phase HPLC-UV Analysis

This approach leverages the inherent UV absorptivity of the 2-substituted thiazole ring in the target molecule. It is the most straightforward method for quantification, ideal for applications such as drug substance purity assessment and content uniformity testing where analyte concentrations are expected to be relatively high.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. The analyte, 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The thiazole moiety is expected to have a UV absorbance maximum that allows for direct detection and quantification.

Experimental Protocol: Method A

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphate buffer salts.

  • Sample: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine reference standard and sample solutions.

2. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 4.7) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the determined λmax of the compound).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution at a target concentration within the calibration range using the mobile phase as the diluent.

4. Validation Protocol: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The analyte peak should be well-resolved from any other peaks, and peak purity should be assessed using a PDA detector.

  • Linearity: Analyze the prepared working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range should be established based on the linearity data and the intended application.

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Workflow for Method A

Method_A_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock prep_work Dilute to Working Standards prep_std->prep_work hplc_inject Inject into HPLC System prep_work->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_run Run Isocratic Method hplc_inject->hplc_run hplc_detect UV Detection at 254 nm hplc_run->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify data_validate Perform Method Validation (ICH Q2) data_quantify->data_validate

Caption: Workflow for Direct RP-HPLC-UV Analysis (Method A).

Method B: Pre-column Derivatization HPLC-UV Analysis

This method is designed for scenarios requiring higher sensitivity, such as the quantification of low-level impurities or for pharmacokinetic studies in biological matrices. While the thiazole moiety provides some UV absorbance, the piperazine nitrogen atoms do not contribute significantly. By attaching a highly chromophoric derivatizing agent to one of the piperazine nitrogens, the molar absorptivity of the analyte can be dramatically increased, leading to lower detection limits.

Principle of the Method

This method involves a chemical reaction between the analyte and a derivatizing agent to form a new compound (a derivative) with significantly enhanced UV detection properties. A common derivatizing agent for secondary amines like piperazine is 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which reacts to form a stable, highly UV-active product. The resulting derivative is then separated and quantified using reversed-phase HPLC.

Experimental Protocol: Method B

1. Instrumentation and Materials:

  • Same as Method A, with the addition of a heating block or water bath for the derivatization reaction.

  • Reagents: In addition to those in Method A, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), and sodium borate buffer.

2. Derivatization Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium borate buffer and adjust the pH to 9.5.

  • NBD-Cl Solution: Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.

  • Reaction:

    • To 100 µL of the standard or sample solution, add 200 µL of the sodium borate buffer.

    • Add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a heating block.

    • Cool the mixture to room temperature.

    • The solution is now ready for injection.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution may be necessary to separate the derivatized analyte from the excess derivatizing reagent.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 4.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm (or the λmax of the NBD-derivative).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare stock and working solutions as in Method A, but at lower concentrations suitable for the enhanced sensitivity of this method (e.g., in the ng/mL range).

  • Perform the derivatization procedure on all standards and samples before injection.

5. Validation Protocol: The validation follows the same ICH Q2(R2) principles as Method A, with additional considerations:[1][2][3][4][5]

  • Specificity: Must demonstrate separation of the derivatized analyte from the unreacted analyte, excess NBD-Cl, and any degradation products of NBD-Cl.

  • Reaction Optimization: The robustness of the derivatization reaction itself should be evaluated (e.g., effect of minor changes in pH, temperature, and reaction time).

  • Derivative Stability: The stability of the derivatized sample in the autosampler over a typical analysis sequence should be determined.

Workflow for Method B

Method_B_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock prep_work Dilute to Working Standards prep_std->prep_work deriv_react Add Buffer & NBD-Cl prep_work->deriv_react prep_sample Prepare Sample Solution prep_sample->deriv_react deriv_heat Heat at 60°C for 30 min deriv_react->deriv_heat deriv_cool Cool to Room Temp deriv_heat->deriv_cool hplc_inject Inject Derivatized Sample deriv_cool->hplc_inject hplc_run Run Gradient Method hplc_inject->hplc_run hplc_detect UV Detection at 340 nm hplc_run->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify data_validate Perform Method Validation (ICH Q2) data_quantify->data_validate

Caption: Workflow for Pre-column Derivatization HPLC-UV Analysis (Method B).

Comparative Analysis: Method A vs. Method B

The choice between these two methods depends entirely on the specific analytical requirements. Below is a detailed comparison of their performance characteristics and practical considerations.

FeatureMethod A: Direct RP-HPLC-UVMethod B: Pre-column Derivatization HPLC-UV
Principle Direct detection of the analyte's thiazole chromophore.Detection of a highly chromophoric derivative.
Sample Preparation Simple "dissolve and dilute".Multi-step: includes a chemical reaction (heating, cooling).
Analysis Time Fast (typically < 15 mins per sample).Slower due to the additional 30-40 min derivatization step.
Expected Sensitivity Moderate (LOQ likely in the µg/mL range).High (LOQ potentially in the ng/mL range).[6]
Specificity Relies solely on chromatographic separation.Enhanced by both the reaction and chromatography.
Method Development Relatively straightforward.More complex; requires optimization of the reaction.
Cost & Reagents Lower cost, fewer reagents.Higher cost due to the derivatizing agent.
Robustness Generally high.More variables to control (reaction conditions).
Advantages - Simple and fast- Fewer potential sources of error- Lower cost- Significantly higher sensitivity- Potentially higher selectivity
Disadvantages - Limited sensitivity- May not be suitable for trace analysis- Complex and time-consuming- More potential sources of error- Stability of the derivative must be confirmed
Ideal Applications - Purity of drug substance- Assay of formulations- Content uniformity- Trace impurity analysis- Pharmacokinetic studies- Cleaning validation

Conclusion and Recommendations

For the quantification of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, both direct and derivatization-based HPLC-UV methods offer viable analytical solutions.

Method A (Direct RP-HPLC-UV) is the recommended starting point for most quality control applications. Its simplicity, speed, and lower cost make it highly efficient for routine analysis where analyte concentrations are well above the expected limit of quantitation. The validation process is also more straightforward.

Method B (Pre-column Derivatization) should be considered when the sensitivity of the direct method is insufficient. It is the superior choice for trace-level quantification, such as in the analysis of impurities, degradation products, or for bioanalytical applications. While the method development and sample preparation are more complex, the significant gain in sensitivity justifies the additional effort for these specific applications.

Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical objectives, required sensitivity, and the sample matrix, all within the framework of a robust validation plan to ensure data integrity and reliability.

References

  • Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Accessed March 2024.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 2016, 8(8):60-66.
  • PubMed.
  • Benchchem. Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Accessed March 2024.
  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Published February 17, 2018.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Published August 2016.
  • Benchchem.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 2016, 8(8):60-66.
  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Published August 2005.
  • Lab Manager.
  • Slideshare. Ich guidelines for validation final. Published November 11, 2016.
  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Published March 31, 2022.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published June 1, 2022.
  • Vitae. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Published February 23, 2021.
  • International Journal of Multidisciplinary Research and Growth Evaluation.
  • Asian Journal of Chemistry.
  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Published January 2014.
  • Molecules.
  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal. Methods, 2014,6, 156-163.
  • World Journal of Pharmaceutical Research.

Sources

Comparative

comparative efficacy of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine analogs

Application Scientist White Paper: Pharmacological Evaluation of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Analogs in Targeted Kinase Inhibition Structural Heritage & Pharmacophore Rationale In modern oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist White Paper: Pharmacological Evaluation of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Analogs in Targeted Kinase Inhibition

Structural Heritage & Pharmacophore Rationale

In modern oncology drug discovery, the 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine scaffold (CAS 1094661-15-0) has emerged as a highly privileged building block. By fusing the steric properties of a tert-butyl thiazole core with the physicochemical benefits of a piperazine ring, this scaffold serves as a robust template for designing dual-action kinase inhibitors.

The efficacy of this scaffold is driven by two distinct structural mechanisms:

  • The tert-Butyl Thiazole Core: Crystallographic analyses of BRAF(V600E) in complex with dabrafenib-like molecules reveal that the tert-butyl group occupies a critical position at the edge of the ATP-binding cavity, pointing directly towards the solvent[1]. This orientation stabilizes the inhibitor within the active site. Iterative structure-activity relationship (SAR) studies have proven that replacing a smaller isopropyl group with a tert-butyl thiazole core significantly improves cellular potency against mutant kinases[2]. Furthermore, the thiazole ring acts as a rigid, hydrogen-bonding anchor[3].

  • The Piperazine Linker: The incorporation of a piperazine moiety—a hallmark of pan-Src inhibitors like dasatinib—dramatically improves aqueous solubility[4]. It acts as a versatile, basic vector that modulates the molecule's overall pKa, allowing for optimal hinge-region interactions and serving as a flexible linker for further capping groups.

Comparative In Vitro Efficacy

To evaluate the structural plasticity of this scaffold, we synthesized and compared three representative analogs modified at the distal piperazine nitrogen. The goal was to optimize dual BRAF/Src inhibition while maintaining drug-like physicochemical properties.

Compound VariantPiperazine ModificationBRAF(V600E) IC₅₀ (nM)Src Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)
Analog A Unsubstituted (Base Scaffold)45.2120.5250
Analog B N-Methyl12.415.8480
Analog C N-Acetyl210.085.3110

Data Interpretation: Analog B (N-Methyl) demonstrates the highest dual-potency. The addition of the methyl group slightly increases lipophilicity to improve target pocket penetration while maintaining the basic amine required for solubility. Conversely, neutralizing the basicity via N-acetylation (Analog C) collapses BRAF potency, indicating that a protonated piperazine nitrogen is likely involved in a critical electrostatic interaction near the kinase hinge region.

Self-Validating TR-FRET Kinase Protocol

To ensure high-fidelity IC₅₀ quantification, all analogs were evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. As an Application Scientist, I mandate the following self-validating workflow to eliminate false positives:

Step 1: Master Mix & Control Establishment

  • Action: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20). Run a parallel control plate using Staurosporine to calculate the Z'-factor.

  • Causality: The inclusion of 0.01% Tween-20 prevents non-specific compound aggregation, ensuring that observed inhibition is mechanism-based rather than an artifact of micelle formation. A Z'-factor > 0.6 internally validates the assay's dynamic range for that specific run.

Step 2: Compound Pre-Incubation

  • Action: Dispense the piperazine analogs in a 10-point dose-response curve with the recombinant kinase. Incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Bulky tert-butyl moieties often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

Step 3: Competitive Displacement

  • Action: Add ATP strictly at the predetermined Km​ value for each specific kinase, alongside the fluorophore-labeled substrate.

  • Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ closely approximates the true Ki​ (via the Cheng-Prusoff equation), standardizing comparisons across different kinases like BRAF and Src.

Step 4: TR-FRET Readout

  • Action: Excite the plate at 340 nm and read emission at 615 nm and 665 nm after a 100 µs delay.

  • Causality: The 100 µs time-resolved delay allows short-lived background auto-fluorescence—common in heterocyclic thiazole compounds—to decay, yielding an exceptionally high signal-to-noise ratio.

Cellular Signaling & Pathway Inhibition

The primary therapeutic advantage of the optimized 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine scaffold is its ability to simultaneously collapse the MAPK proliferation cascade and Src-mediated survival pathways.

SignalingPathway RTK RTK Activation Ras Ras GTPase RTK->Ras Src Src Kinase RTK->Src BRAF BRAF (V600E) Ras->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Tumor Tumor Survival ERK->Tumor Src->Tumor Scaffold 1-[(2-tert-butyl-1,3-thiazol-4-yl) methyl]piperazine Analogs Scaffold->BRAF Scaffold->Src

Dual inhibition of BRAF and Src pathways by tert-butyl-thiazole-piperazine analogs.

Pharmacokinetic (PK) Profiling

To transition from in vitro efficacy to in vivo viability, the analogs were subjected to preliminary ADME profiling.

Compound VariantHuman Liver Microsome (HLM) T₁/₂ (min)Caco-2 Efflux Ratio (Papp A-B / B-A)Oral Bioavailability (%F, Murine)
Analog A 184.212%
Analog B 451.858%
Analog C 621.141%

References

  • Title: Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)
  • Title: Interaction of dabrafenib with PXR and B-Raf Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL

Sources

Validation

Comparative Guide: LC-MS/MS Platforms for the Structural Elucidation and Quantification of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

Executive Summary In modern drug discovery, piperazine-thiazole scaffolds—such as 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine —are frequently utilized as versatile building blocks for kinase inhibitors and CNS-ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperazine-thiazole scaffolds—such as 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine —are frequently utilized as versatile building blocks for kinase inhibitors and CNS-active therapeutics. Accurate characterization of this compound's fragmentation pattern is critical for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) mass spectrometry platforms. By dissecting the mechanistic causality behind the compound's fragmentation and providing a self-validating analytical protocol, this document serves as a definitive reference for scientists optimizing targeted and untargeted LC-MS/MS workflows.

Chemical Profile & Mechanistic Fragmentation

The target compound (Chemical Formula: C12​H21​N3​S , Exact Mass: 239.1456 Da) contains a highly basic piperazine ring, making it highly responsive to positive electrospray ionization (ESI+). It yields a stable protonated precursor ion [M+H]+ at m/z 240.1534.

Understanding its Collision-Induced Dissociation (CID) pathway is critical for developing robust mass spectrometry assays. The fragmentation is driven by the relative stabilities of the leaving groups and the resulting carbocations:

  • Pathway A (Piperazine Cleavage): The methylene bridge connecting the thiazole and piperazine rings is highly susceptible to heterolytic cleavage. This results in the neutral loss of the intact piperazine moiety (86.08 Da), generating a highly stable, resonance-stabilized 2-tert-butyl-1,3-thiazol-4-ylmethyl carbocation at m/z 154.0685. This behavior is consistent with established , which typically yield characteristic product ions via ring cleavage or complete moiety loss for qualitative identification[1].

  • Pathway B (Isobutylene Loss): The tert-butyl group on the thiazole ring readily undergoes a rearrangement to expel neutral isobutylene ( C4​H8​ , 56.06 Da). This generates a secondary fragment at m/z 184.0908.

  • Pathway C (Consecutive Cleavage): The m/z 154.0685 ion can undergo secondary fragmentation under higher collision energies, losing its isobutylene group to form the core thiazol-4-ylmethyl cation at m/z 98.0064.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 240.1534 Frag1 Fragment A (Loss of Isobutylene) m/z 184.0908 Precursor->Frag1 - C4H8 (56.06 Da) Frag2 Fragment B (Loss of Piperazine) m/z 154.0685 Precursor->Frag2 - C4H10N2 (86.08 Da) Frag3 Fragment C (Core Thiazole Cation) m/z 98.0064 Frag1->Frag3 - C4H10N2 (86.08 Da) Frag2->Frag3 - C4H8 (56.06 Da)

Figure 1: CID fragmentation pathway of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

When analyzing complex biological matrices, selecting the right mass spectrometry platform dictates the balance between structural certainty and quantitative sensitivity.

  • High-Resolution Q-TOF (HR-QTOF): Operating in data-independent modes like SWATH or MSAll, Q-TOF platforms provide untargeted, high-resolution MS/MS spectra for all precursor ions. With sub-2 ppm mass accuracy, Q-TOF is indispensable for during structural elucidation[2].

  • Triple Quadrupole (QqQ): While Q-TOF technology has driven a [3], QqQ remains the gold standard for absolute sensitivity. By utilizing targeted Multiple Reaction Monitoring (MRM) transitions, QqQ maximizes the duty cycle for specific ions, achieving femtogram-level limits of quantitation (LOQ) and a linear dynamic range spanning up to 6 orders of magnitude[3].

Table 1: High-Resolution Exact Mass Profiling (HR-QTOF Data)
Precursor / FragmentElemental CompositionTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor Ion [C12​H22​N3​S]+ 240.1534240.1532-0.8100% (Low CE)
Fragment A [C8​H14​N3​S]+ 184.0908184.0910+1.145% (CE: 15 eV)
Fragment B [C8​H12​NS]+ 154.0685154.0682-1.985% (CE: 20 eV)
Fragment C [C4​H4​NS]+ 98.006498.0067+3.120% (CE: 35 eV)
Table 2: Performance Comparison: QqQ vs. HR-QTOF for Target Quantification
ParameterTriple Quadrupole (QqQ)High-Resolution Q-TOFAnalytical Advantage
Acquisition Mode MRM (Targeted)TOF-MS / SWATH (Untargeted)QqQ excels in targeted duty cycle.
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmQ-TOF resolves isobaric interferences.
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ is superior for PK profiling.
Limit of Quantitation ~0.5 ng/mL~5.0 ng/mLQqQ provides 10x greater sensitivity.
Structural Elucidation Low (Nominal mass only)High (Isotopic fidelity)Q-TOF confirms fragment formulas.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic profiling, we employ a self-validating workflow . This protocol uses HR-QTOF to qualitatively validate the specificity of the transitions, which are then quantitatively executed on a QqQ system to ensure no co-eluting matrix components skew the quantitative data.

Experimental_Workflow Prep Sample Prep Protein Precipitation LC UHPLC Separation C18 Column Prep->LC 2 µL Inj. Split LC->Split QTOF HR-QTOF MS Exact Mass ID Split->QTOF Qualitative QQQ Triple Quadrupole MRM Quantitation Split->QQQ Quantitative Val Data Validation Cross-Platform QTOF->Val QQQ->Val

Figure 2: Self-validating LC-MS/MS workflow comparing HR-QTOF and QqQ analytical platforms.

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: Acetonitrile is selected over methanol to ensure rapid, complete denaturation of plasma proteins. This minimizes the presence of residual soluble proteins that cause matrix-induced ion suppression in the ESI source.

  • Method:

    • Spike 50 µL of biological matrix with 10 µL of Internal Standard (e.g., a deuterated analog at 100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile and vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Causality: A sub-2-micron C18 column provides high theoretical plate counts, ensuring sharp chromatographic peaks. This physical separation reduces the co-elution of endogenous phospholipids, which are notorious for competing for charge droplets in the ESI source.

  • Method:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides excess protons to drive ESI+ ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0–0.5 min), linear ramp to 95% B (0.5–3.0 min), hold at 95% B (3.0–4.0 min), re-equilibrate at 5% B (4.0–5.0 min). Flow rate: 0.4 mL/min.

Step 3: MS Acquisition Parameters
  • Causality: The workflow relies on Q-TOF to validate the exact elemental composition of the fragments. Once validated, the QqQ utilizes MRM to filter out matrix noise by requiring both a specific precursor mass and a specific fragment mass, maximizing the signal-to-noise ratio for trace-level quantification.

  • HR-QTOF Settings (Qualitative Validation):

    • Source: Dual AJS ESI+. Gas Temp: 300 °C.

    • Acquisition: Auto MS/MS mode, mass range m/z 50–1000.

  • QqQ MRM Settings (Quantitative Execution):

    • Quantifier Transition: m/z 240.15 154.07 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 240.15 184.09 (Collision Energy: 15 eV).

    • Dwell time: 50 ms per transition.

References

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: Molecules (MDPI) / PubMed URL: [Link]

  • Title: Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications Source: Journal of Analytical Toxicology / PubMed Central (PMC) URL: [Link]

  • Title: Comparison of Information-Dependent Acquisition, SWATH, and MSAll Techniques in Metabolite Identification Study Employing Ultrahigh-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Spectroscopic Analysis of Crystalline Polymorphs: A Comparative Guide for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

A Note to the Reader: As of March 2026, a comprehensive search of peer-reviewed scientific literature and patent databases did not yield specific experimental data on the polymorphic forms of 1-[(2-Tert-butyl-1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As of March 2026, a comprehensive search of peer-reviewed scientific literature and patent databases did not yield specific experimental data on the polymorphic forms of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. The existence of polymorphs for any given compound can only be confirmed through experimental screening.

This guide, therefore, is presented from the perspective of a Senior Application Scientist to illustrate the rigorous, multi-technique spectroscopic approach required to identify and characterize polymorphism in a pharmaceutical candidate like the topic compound. The data presented herein is hypothetical and for illustrative purposes to demonstrate the principles and expected outcomes of such an investigation.

The Criticality of Polymorphism in Drug Development

The ability of a single compound to crystallize into multiple distinct solid-state forms, known as polymorphism, is a paramount concern in the pharmaceutical industry.[1] Different polymorphs of an Active Pharmaceutical Ingredient (API) can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and mechanical behavior.[2] These variations can profoundly impact a drug's bioavailability, therapeutic efficacy, and shelf-life, making comprehensive polymorphic screening and characterization a regulatory necessity.[2]

This guide outlines a synergistic spectroscopic workflow for differentiating hypothetical polymorphs of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine, designated herein as Form A and Form B. Our approach integrates X-ray powder diffraction (PXRD), thermal analysis (DSC/TGA), and vibrational and solid-state NMR spectroscopy to build a self-validating system for unambiguous form identification.

Orthogonal Analysis for Unambiguous Polymorph Identification

No single analytical technique is sufficient to definitively characterize all polymorphic forms. A robust characterization relies on the convergence of data from multiple, orthogonal techniques that probe different physical properties of the solid state.

Powder X-Ray Diffraction (PXRD): The "Fingerprint" of Crystalline Structure

PXRD is the cornerstone of polymorph identification.[2][3] It provides a unique "fingerprint" based on the three-dimensional arrangement of molecules in the crystal lattice. Since polymorphs have different crystal structures, their PXRD patterns will exhibit distinct peak positions and relative intensities.

Hypothetical Data Summary: PXRD

Characteristic Peaks (2θ) - Form ACharacteristic Peaks (2θ) - Form B
8.5°, 12.3°, 15.8°, 21.1°, 25.4°9.2°, 11.5°, 18.4°, 22.0°, 24.7°
Table 1: Illustrative key diffraction peaks for hypothetical polymorphs of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. Each peak corresponds to a specific lattice plane according to Bragg's Law.

The clear differences in the 2θ positions in Table 1 would be unequivocal proof of two distinct crystalline forms. PXRD is highly effective for both qualitative identification and, with proper calibration, quantitative analysis of polymorphic mixtures.[3][4]

Thermal Analysis (DSC & TGA): Probing Thermodynamic Relationships

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is invaluable for identifying melting points, phase transitions, and crystallization events.[1] Thermogravimetric Analysis (TGA), often run concurrently, measures changes in mass with temperature, helping to distinguish between anhydrous polymorphs and solvated or hydrated forms.

For two hypothetical anhydrous polymorphs, we would expect to see different melting endotherms. According to the heat-of-fusion rule, the polymorph with the lower melting point is generally the less stable form at that temperature.[5]

Hypothetical Data Summary: Thermal Analysis

ParameterForm AForm B
Melting Point (Tonset) ~155 °C~168 °C
Heat of Fusion (ΔHfus) ~75 J/g~90 J/g
TGA Mass Loss (30-200°C) < 0.1%< 0.1%
Table 2: Representative thermal properties for two hypothetical anhydrous polymorphs. The higher melting point and heat of fusion of Form B suggest it is the more stable thermodynamic form at the melting temperature.

The absence of mass loss in TGA would confirm that both forms are true polymorphs rather than pseudo-polymorphs (solvates/hydrates). DSC can also reveal enantiotropic relationships, where one form can reversibly convert to another upon heating or cooling, or monotropic relationships, where the transition is irreversible.[4]

Vibrational Spectroscopy (FT-IR & Raman): A Window into Molecular Conformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[1] Differences in the crystal lattice environment and molecular conformation between polymorphs can lead to subtle but significant shifts in bond vibrational frequencies.

  • FT-IR Spectroscopy: Sensitive to changes in dipole moment, making it excellent for observing polar functional groups like C=N, C-S in the thiazole ring and N-H stretches in the piperazine moiety.

  • Raman Spectroscopy: Sensitive to changes in polarizability, often providing sharper signals for non-polar moieties and aromatic ring systems.

Hypothetical Data Summary: Vibrational Spectroscopy

Vibrational ModeForm A (cm-1)Form B (cm-1)Technique
Thiazole C=N Stretch16201635FT-IR/Raman
Piperazine N-H Bend15851570FT-IR
Thiazole Ring Breathing850862Raman
Table 3: Illustrative spectral shifts in key vibrational modes. These shifts, though small, are reproducible and indicative of different intermolecular interactions (e.g., hydrogen bonding) and molecular conformations in the solid state.

The causality for these shifts lies in the unique intermolecular interactions (e.g., hydrogen bonding) and molecular conformations adopted by the API within each distinct crystal lattice. For example, a shift in the N-H bending frequency could indicate a different hydrogen bonding network in Form A versus Form B.

Solid-State NMR (ssNMR): Atomic-Level Structural Insight

Solid-state NMR spectroscopy is an exceptionally powerful, non-destructive technique for characterizing polymorphs.[6][7] It probes the local chemical environment of specific nuclei (e.g., 13C, 15N). Because polymorphs differ in their crystal packing, equivalent atoms in the molecule can become non-equivalent in the unit cell, leading to different chemical shifts.

The result is a distinct 13C ssNMR spectrum for each polymorph, which can be used for both identification and quantification.[7][8] This is particularly valuable as it provides atomic-level information that is complementary to the long-range order probed by PXRD.[6]

Hypothetical Data Summary: 13C Solid-State NMR

Carbon EnvironmentForm A (ppm)Form B (ppm)
Thiazole C2 (tert-Butyl attached)170.2172.5
tert-Butyl Quaternary C35.836.9
Piperazine C (adjacent to N-CH2)53.1, 53.955.2
Table 4: Example 13C chemical shifts for hypothetical polymorphs. Note the splitting of the piperazine carbon signal in Form A, suggesting two magnetically inequivalent molecules in the asymmetric unit cell, a feature not present in Form B.

Experimental Workflows & Protocols

To ensure scientific integrity, all protocols must be robust and reproducible. The following sections detail the standard methodologies for the characterization of the hypothetical polymorphs of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine.

Polymorph Screening Workflow

The initial discovery of polymorphs is typically achieved through a comprehensive screening process.

G cluster_0 Polymorph Discovery cluster_1 Characterization Cascade API API Solution Conditions Crystallization Conditions (Evaporation, Cooling, Anti-solvent) API->Conditions Solvents Diverse Solvents (Polarity, H-bonding) Solvents->Conditions Solids Generated Solids Conditions->Solids Precipitation PXRD High-Throughput PXRD Solids->PXRD Primary Screen DSC DSC/TGA PXRD->DSC Unique Patterns Raman Raman/FT-IR DSC->Raman Confirm Anhydrous ssNMR Solid-State NMR Raman->ssNMR Correlate Spectra Final Polymorphs Identified (Form A, Form B, etc.) ssNMR->Final

Workflow for polymorph screening and characterization.
Detailed Experimental Protocols

Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Gently grind approximately 5-10 mg of the solid sample using an agate mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the powdered sample into a low-background sample holder (e.g., zero-background silicon wafer).

  • Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Instrument Settings: Scan over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Process the raw data to identify peak positions and relative intensities. Compare the diffractograms of different samples to identify unique patterns.

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak area to calculate the heat of fusion (ΔHfus).

FT-IR Spectroscopy

  • Sample Preparation: Prepare a dilute dispersion of the sample (approx. 1% w/w) in dry potassium bromide (KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Collection: Collect the sample spectrum over a range of 4000-400 cm-1 by co-adding at least 32 scans at a resolution of 4 cm-1.

  • Data Analysis: Perform a background correction and compare the peak positions and shapes between different samples.

Solid-State NMR (ssNMR)

  • Sample Preparation: Pack approximately 50-100 mg of the crystalline sample into a zirconia rotor (e.g., 4 mm diameter).

  • Acquisition: Acquire 13C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra on a solid-state NMR spectrometer.

  • Instrument Parameters: Use a typical MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay optimized for the sample's T1 relaxation time.

  • Data Analysis: Reference the chemical shifts externally (e.g., to adamantane). Compare the spectra to identify differences in chemical shifts, peak splitting, and linewidths.

G cluster_0 Analytical Techniques cluster_1 Information Probed PXRD PXRD Lattice Crystal Lattice (Long-Range Order) PXRD->Lattice Thermal DSC / TGA Thermo Thermodynamic Properties (Melting, Transitions) Thermal->Thermo VibSpec FT-IR / Raman Bonds Vibrational Modes (Functional Groups) VibSpec->Bonds ssNMR ssNMR Atomic Local Atomic Environment (Magnetic Shielding) ssNMR->Atomic

Relationship between spectroscopic techniques and physical properties.

Conclusion

The definitive characterization of polymorphism requires a meticulous, multi-faceted analytical approach. While specific data for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine polymorphs is not currently available in public literature, the methodology outlined in this guide provides a robust framework for such an investigation. By integrating the crystallographic fingerprint from PXRD, the thermodynamic data from thermal analysis, and the molecular-level insights from vibrational and solid-state NMR spectroscopy, researchers and drug development professionals can confidently identify, differentiate, and control the polymorphic forms of an API, ensuring the development of a safe, stable, and effective drug product.

References

  • Harris, R. K. (2007). Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters. Journal of Pharmaceutical Sciences, 96(5), 1019-1045.
  • Jordan, L. (2024). Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Journal of Chemical and Pharmaceutical Research, 16(2), 106.
  • Vogt, F. G. (2010). Solid-state and solution-state NMR for the characterization of conformational polymorphism. CrystEngComm, 12(4), 1016-1027.
  • Offerdahl, T. (2026).
  • JEOL USA. (n.d.). Differentiation of pharmaceutical polymorphs by solid-state NMR.
  • H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. H&M Analytical Services Blog.
  • Patil, S. et al. (2015). Emerging techniques for polymorph detection. International Journal of Current Pharmaceutical Analysis, 5(4), 1-10.
  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Wang, S. L. et al. (2011). Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy. International Journal of Pharmaceutics, 416(1), 165-172.
  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Mikrochimica Acta, 72(3-4), 259-271.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to anticipate its behavior in the laboratory.

The compound 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 1094661-15-0) combines a lipophilic tert-butyl thiazole core with a basic, nucleophilic piperazine ring. This unique structure makes it highly valuable for drug discovery, but it also dictates specific safety, handling, and disposal logistics. The lipophilic tail enhances membrane permeability, while the secondary amine acts as a localized irritant.

This guide provides field-proven, step-by-step operational protocols to ensure your safety and the integrity of your research.

Chemical Identity & Quantitative Profile

Before handling the compound, verify its identity and physical parameters to ensure accurate molar calculations and proper storage conditions[1].

PropertySpecification
Chemical Name 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
CAS Number 1094661-15-0
Molecular Weight 239.38 g/mol
Molecular Formula C12H21N3S
Storage Temperature 2–8°C (Refrigerated)

Hazard Assessment & Mechanistic Toxicology

Understanding why a chemical is hazardous allows you to proactively mitigate risks rather than simply reacting to them. Based on the structural moieties of piperazine and thiazole derivatives[2], this compound presents the following primary hazards:

  • Skin Irritation (H315): The secondary amine in the piperazine ring is basic. Upon contact with the skin's naturally acidic mantle, it causes localized saponification of dermal lipids, leading to dermatitis[3].

  • Serious Eye Irritation (H319): Basic amines rapidly penetrate the corneal epithelium. If aerosolized dust contacts the eye, it can cause severe, immediate irritation[4].

  • Respiratory Irritation (H335): Fine powders of lipophilic heterocycles can easily become airborne via static repulsion during weighing, irritating the mucous membranes if inhaled[2].

Personal Protective Equipment (PPE) Matrix

To block the specific mechanistic pathways of exposure (dermal absorption and mucosal irritation), the following PPE is mandatory[3][4].

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile rubber gloves (min. 0.11 mm thickness)Nitrile provides robust chemical resistance against basic amines and the polar aprotic solvents (e.g., DMSO) used for dissolution.
Eye Protection Tight-sealing chemical safety gogglesPrevents basic dust particulates or solvent splashes from bypassing standard safety glasses and contacting the cornea.
Body Protection Flame-retardant laboratory coat (fully buttoned)Provides a physical barrier against accidental spills, preventing the lipophilic compound from reaching the skin.

Operational Workflows & Handling Protocols

Handling this compound requires a systematic approach to prevent aerosolization and cross-contamination.

G N1 Storage (2-8°C) Sealed Container N2 Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 Transfer to Chemical Fume Hood N2->N3 N4 Weighing & Aliquoting (Minimize Dust) N3->N4 N5 Dissolution (e.g., DMSO/Water) N4->N5 N6 Experimental Application N5->N6 N7 Dispose as Non-Halogenated Waste N6->N7

Operational workflow for handling 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine.

Step-by-Step Methodology for Solution Preparation:
  • Equilibration: Remove the sealed vial from the 2–8°C refrigerator and place it in a desiccator to warm to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because the piperazine ring is hygroscopic, this moisture will alter the compound's mass, throwing off your precise molar calculations.

  • Hood Validation: Ensure the chemical fume hood is operational (80–100 fpm face velocity).

    • Self-Validating Check: Tape a 2-inch strip of Kimwipe to the bottom of the fume hood sash. A steady inward deflection visually validates that the hood is actively drawing air, ensuring respiratory protection before you expose the chemical.

  • Static Mitigation: Wipe your spatula and the exterior of the weighing boat with an anti-static cloth.

    • Causality: The lipophilic powder easily holds a static charge, causing it to repel from the spatula and aerosolize. Grounding the equipment prevents this.

  • Dissolution: Transfer the pre-weighed solid to a glass vial. Add the appropriate solvent (e.g., DMSO for high-concentration stock solutions). Cap the vial tightly and vortex until completely dissolved.

    • Self-Validating Check: If diluting into an aqueous buffer for assays, spot-test a 1 µL aliquot on pH paper. A slightly basic shift confirms the active secondary amine is in solution and has not degraded.

  • Decontamination: Wipe down the balance and hood surface with a slightly acidic solution (e.g., 1% citric acid) followed by water. This neutralizes any invisible, residual basic amine dust[3].

Spill Response & Emergency Decontamination

In the event of a localized powder spill outside the fume hood:

  • Contain: Do not dry sweep, as this will aerosolize the piperazine dust[3]. Cover the spill with damp absorbent paper.

  • Neutralize: Carefully wipe the area with a dilute acid (e.g., dilute acetic acid) to neutralize the basic piperazine moiety, then clean with standard laboratory detergent and water.

  • First Aid: If skin contact occurs, immediately flush with copious amounts of water for at least 15 minutes. Rapid removal is critical to prevent the lipophilic thiazole core from facilitating deep dermal penetration[4].

Waste Disposal & Environmental Logistics

Improper disposal of chemical waste can lead to severe environmental contamination, dangerous laboratory reactions, and regulatory penalties. You must adhere strictly to EPA Resource Conservation and Recovery Act (RCRA) guidelines[5][6].

  • Solid Waste: Contaminated weighing boats, spatulas, and disposable PPE must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound (especially in organic solvents like DMSO) must be collected in compatible, leak-proof containers labeled clearly as "Non-Halogenated Organic Waste" [7].

  • Segregation Rule: Never mix this basic amine waste with strong acids or oxidizing agents in the same waste carboy. Mixing incompatible chemicals is a critical disposal mistake that can cause exothermic neutralization, pressure buildup, or toxic gas release[6].

  • Storage Limits: Under EPA satellite accumulation rules, waste containers must be removed to a central accumulation area within three days of becoming full[6]. Ensure containers are never filled beyond 80% capacity to allow for vapor expansion.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
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